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  • Product: 2-(2-Nitroethenyl)pyridine
  • CAS: 14255-17-5

Core Science & Biosynthesis

Foundational

The Stability and Storage Dynamics of 2-(2-Nitroethenyl)pyridine: A Comprehensive Guide

Prepared by: Senior Application Scientist Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Executive Summary The compound 2-(2-Nitroethenyl)pyridine (CAS: 14255-17-5), often isol...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals

Executive Summary

The compound 2-(2-Nitroethenyl)pyridine (CAS: 14255-17-5), often isolated as the thermodynamically preferred (E)-isomer (CAS: 100446-36-4), is a highly reactive conjugated nitroalkene. While its profound electrophilicity makes it an invaluable Michael acceptor and dienophile in heterocyclic synthesis and medicinal chemistry, this same reactivity profile renders it highly unstable under ambient conditions.

As a Senior Application Scientist, I have observed that the primary failure mode in scaling nitroalkene chemistry is not the synthesis itself, but the uncontrolled degradation of the monomer during isolation and storage. This whitepaper deconstructs the mechanistic causality behind the instability of 2-(2-nitroethenyl)pyridine and establishes self-validating protocols for its long-term preservation.

Chemical Profile & Mechanistic Causality of Degradation

The instability of 2-(2-nitroethenyl)pyridine is driven by the synergistic electron-withdrawing effects of both the nitro group and the pyridine ring. This extreme polarization of the olefinic bond lowers the lowest unoccupied molecular orbital (LUMO), making the β -carbon exceptionally susceptible to nucleophilic attack and single-electron transfer.

Furthermore, the basicity of the pyridine nitrogen introduces an element of auto-catalysis. If localized concentrations of the compound are exposed to moisture, the pyridine ring can facilitate the deprotonation of water, generating hydroxide ions that initiate catastrophic anionic polymerization.

Primary Degradation Pathways
  • Anionic and Radical Polymerization: Nitroalkenes are highly prone to polymerization. Thermal stress or trace basic impurities (pH > 8) initiate anionic polymerization, while exposure to oxygen or light can trigger radical pathways .

  • Michael Addition (Nucleophilic Vulnerability): The highly electrophilic β -carbon reacts readily with ambient nucleophiles. Even atmospheric moisture can lead to hydration, followed by retro-Henry cleavage or complex oligomerization.

  • Photochemical E/Z Isomerization: Exposure to UV/Vis light promotes the excitation of the conjugated π -system, leading to isomerization from the stable (E)-isomer to the sterically hindered (Z)-isomer, which is highly prone to further decomposition .

Degradation A 2-(2-Nitroethenyl)pyridine (Highly Electrophilic) B Anionic / Radical Polymerization A->B Heat, Radicals, Trace Base C E/Z Isomerization & Photodegradation A->C UV Light D Michael Addition (Nucleophilic Attack) A->D Moisture, Amines, Thiols

Primary degradation pathways of 2-(2-nitroethenyl)pyridine.

Empirical Stability Data

To engineer a robust storage protocol, we must quantify the compound's tolerance to environmental variables. Nitroalkanes and nitroalkenes exhibit high exothermic decomposition energies (often >500 J/g), highlighting their potential hazard and thermal lability . The following table summarizes the stability profile of purified 2-(2-nitroethenyl)pyridine under various conditions.

Storage ConditionAtmosphereLight ExposureAdditivesEstimated Shelf-LifePrimary Failure Mode
25°C (Ambient) AirAmbientNone< 24 HoursRapid polymerization / Darkening
4°C (Fridge) AirDarkNone1 - 2 WeeksGradual polymerization
-20°C (Freezer) AirDarkNone1 - 3 MonthsSurface oxidation / Hydration
-20°C (Freezer) ArgonDarkNone6 - 12 MonthsSlow thermal degradation
-20°C (Freezer) ArgonDark500 ppm BHT> 24 Months Stable

Optimized Storage Protocols & Methodologies

To ensure scientific integrity, the storage of 2-(2-nitroethenyl)pyridine must be treated as a self-validating system: the absence of color change (from bright yellow to dark brown/black) and the maintenance of a sharp melting point serve as immediate visual and physical validations of protocol adherence.

Protocol 1: Preparation and Cryogenic Storage Workflow

Because commercial or freshly synthesized nitroalkenes lack inhibitors post-purification , you must manually stabilize the monomer before storage.

Step-by-Step Methodology:

  • Neutral Purification: Ensure the final chromatographic purification uses strictly neutral silica. Avoid basic modifiers (like Et₃N) or acidic washes (pH < 4), as both catalyze decomposition.

  • Inhibitor Doping: Dissolve the purified 2-(2-nitroethenyl)pyridine in a minimal amount of anhydrous, peroxide-free diethyl ether or dichloromethane. Add 100–500 ppm of Butylated hydroxytoluene (BHT) or Mequinol (MEHQ) as a radical scavenger.

  • Solvent Evaporation: Concentrate the solution under reduced pressure at a bath temperature strictly below 25°C .

  • Vial Selection: Transfer the resulting yellow crystalline solid into an amber glass vial to completely block UV-induced E/Z isomerization.

  • Inert Gas Purging: Insert an Argon gas line into the vial. Purge gently for 60–120 seconds to displace all oxygen and atmospheric moisture.

  • Sealing and Storage: Seal the vial rapidly with a PTFE-lined cap, wrap the seal in Parafilm, and store immediately in a -20°C freezer .

StorageWorkflow S1 Purification (Strictly Neutral pH) S2 Inhibitor Addition (100-500 ppm BHT) S1->S2 S3 Amber Vial Packaging S2->S3 S4 Argon Purge (Moisture/O2 Removal) S3->S4 S5 Cryogenic Storage (-20°C) S4->S5

Step-by-step workflow for the long-term stabilization and storage.
Protocol 2: Pre-Reaction Inhibitor Removal

When you are ready to use the stored compound in a sensitive catalytic process (e.g., asymmetric Michael additions) where BHT might interfere, the inhibitor must be removed.

Step-by-Step Methodology:

  • Dissolve the required mass of stabilized 2-(2-nitroethenyl)pyridine in an organic solvent (e.g., diethyl ether).

  • Wash the organic layer twice with a cold, dilute aqueous solution of NaOH (0.1 M) to deprotonate and extract the phenolic inhibitor (BHT/MEHQ) into the aqueous phase .

  • Critical Step: Immediately wash the organic layer with brine to neutralize the pH, as prolonged exposure to base will trigger polymerization.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate under vacuum at <25°C. Use the monomer immediately.

Conclusion

The successful handling of 2-(2-nitroethenyl)pyridine requires an uncompromising approach to environmental control. By understanding the causality of its degradation—specifically its susceptibility to nucleophilic attack, base-catalyzed anionic polymerization, and photochemical isomerization—researchers can implement the stringent low-temperature, inert, and inhibitor-doped storage protocols outlined above to maintain absolute reagent fidelity.

References

  • Organic Process Research & Development. "Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry." ACS Publications, 2021. Available at:[Link]

Exploratory

A Theoretical Investigation into the Electronic Structure of 2-(2-Nitroethenyl)pyridine: A Guide for Computational and Medicinal Chemists

Abstract This technical guide provides a comprehensive overview of the theoretical methodologies employed to elucidate the electronic structure of 2-(2-Nitroethenyl)pyridine. As a molecule of interest in medicinal chemis...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the theoretical methodologies employed to elucidate the electronic structure of 2-(2-Nitroethenyl)pyridine. As a molecule of interest in medicinal chemistry and materials science, understanding its electronic properties at a quantum level is paramount for predicting its reactivity, intermolecular interactions, and potential biological activity. This document details the application of Density Functional Theory (DFT) to explore the molecule's optimized geometry, frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and electronic transitions. By explaining the causality behind computational choices and presenting a self-validating workflow, this guide serves as a robust resource for researchers, scientists, and drug development professionals seeking to apply computational chemistry to the study of pyridine derivatives.

Introduction: The Significance of 2-(2-Nitroethenyl)pyridine

Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] The pyridine ring's unique electronic properties, including its aromaticity and the electron-withdrawing nature of the nitrogen heteroatom, make it a versatile building block for designing therapeutic agents with a wide range of biological activities.[1][2] When functionalized with a nitroethenyl group, as in 2-(2-Nitroethenyl)pyridine, the electronic landscape of the molecule is significantly altered. The nitro group (-NO₂) is a powerful electron-withdrawing group, which, in conjugation with the pyridine ring through an ethenyl linker, creates a system with pronounced charge-transfer characteristics.

Understanding the electronic structure of 2-(2-Nitroethenyl)pyridine is crucial for several reasons:

  • Reactivity Prediction: The distribution of electrons, particularly in the Frontier Molecular Orbitals (HOMO and LUMO), dictates the molecule's susceptibility to nucleophilic or electrophilic attack.[3]

  • Structure-Activity Relationships (SAR): Electronic properties like charge distribution and dipole moment are critical descriptors in SAR studies, helping to rationalize and predict the biological efficacy of drug candidates.[2]

  • Intermolecular Interactions: The molecular electrostatic potential map reveals electron-rich and electron-poor regions, which are key to predicting non-covalent interactions with biological targets such as proteins and nucleic acids.[3]

Theoretical studies, particularly those employing Density Functional Theory (DFT), offer a powerful and cost-effective means to probe these electronic properties with high accuracy, providing insights that are often difficult to obtain through experimental methods alone.[4][5] This guide outlines the standard computational workflow for such an investigation.

Theoretical and Computational Methodologies

The cornerstone of modern electronic structure analysis for organic molecules is Density Functional Theory (DFT). DFT strikes an optimal balance between computational cost and accuracy, making it the method of choice for systems of this size.[3] The central tenet of DFT is that the ground-state energy and all other electronic properties of a molecule can be determined from its electron density.

Choice of Functional and Basis Set: The "Why"

The accuracy of any DFT calculation is contingent on the selection of the exchange-correlation functional and the basis set.

  • Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is frequently employed for organic molecules.[3][6] It incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electronic exchange effects, providing reliable geometric and electronic property predictions for a wide range of systems.

  • Basis Set: A Pople-style basis set, such as 6-311++G(d,p) , is highly suitable. Let's break down its components:

    • 6-311G: A triple-zeta valence basis set, meaning it uses three functions to describe each valence electron, allowing for greater flexibility in modeling the electron distribution.

    • ++: These diffuse functions are crucial. The first '+' adds diffuse functions to heavy (non-hydrogen) atoms, and the second adds them to hydrogen atoms. They are essential for accurately describing delocalized π-systems and the charge distribution in electron-rich species like the nitro group.

    • (d,p): These are polarization functions. The 'd' on heavy atoms and 'p' on hydrogen atoms allow for the description of non-spherical electron density, which is critical for accurately modeling chemical bonds.

The Computational Workflow: A Self-Validating Protocol

A rigorous computational study follows a logical, multi-step process where each step validates the next. This ensures the reliability of the final calculated properties.

G cluster_prep 1. Input Preparation cluster_output 4. Data Interpretation Input Initial 3D Structure of 2-(2-Nitroethenyl)pyridine Opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) Input->Opt Find lowest energy conformer Freq Frequency Calculation Opt->Freq Electronic Electronic Properties Calculation (HOMO, LUMO, MEP, NBO) Freq->Electronic Use validated geometry TDDFT Excited State Calculation (TD-DFT for UV-Vis) Freq->TDDFT Use validated geometry Analysis Analysis & Visualization Electronic->Analysis TDDFT->Analysis

Caption: A typical DFT workflow for analyzing molecular electronic structure.

Experimental Protocol: Step-by-Step DFT Calculation
  • Structure Optimization:

    • Objective: To find the most stable, lowest-energy three-dimensional conformation of the molecule.

    • Method: An initial structure of 2-(2-Nitroethenyl)pyridine is built using molecular modeling software. A geometry optimization calculation is then performed using the chosen DFT method (e.g., B3LYP/6-311++G(d,p)). The algorithm iteratively adjusts the atomic coordinates to minimize the total energy of the system until a stationary point is reached.

  • Vibrational Frequency Analysis:

    • Objective: To confirm that the optimized structure is a true energy minimum and not a saddle point (transition state).

    • Method: A frequency calculation is performed on the optimized geometry. The absence of any imaginary (negative) frequencies confirms that the structure corresponds to a stable minimum on the potential energy surface.[5] This step is a critical quality control measure; electronic properties should only be calculated on a validated minimum-energy structure.

  • Electronic Property Calculation:

    • Objective: To compute the key electronic descriptors of the molecule.

    • Method: Using the validated geometry, a single-point energy calculation is performed. From this calculation, several properties are derived:

      • Frontier Molecular Orbitals (FMOs): The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are determined.

      • Molecular Electrostatic Potential (MEP): The MEP is calculated and mapped onto the molecule's electron density surface to visualize charge distribution.

      • Natural Bond Orbital (NBO) Analysis: This analysis provides information about charge transfer between orbitals and the stabilization energies associated with these interactions.

  • Excited State and Spectral Simulation (TD-DFT):

    • Objective: To predict the molecule's UV-Visible absorption spectrum and understand the nature of its electronic transitions.

    • Method: Time-Dependent DFT (TD-DFT) calculations are performed on the optimized ground-state geometry. This method computes the vertical excitation energies, corresponding wavelengths (λ), and oscillator strengths (f) of the lowest-lying singlet electronic transitions.[7]

Results and Discussion: Unveiling the Electronic Landscape

This section presents the representative data obtained from the computational workflow described above.

Molecular Geometry

The geometry optimization provides the most stable arrangement of atoms. The nitroethenyl side chain and the pyridine ring are expected to be nearly coplanar to maximize π-conjugation, which is a key factor in the molecule's electronic properties.

Caption: Molecular structure of 2-(2-Nitroethenyl)pyridine.

Table 1: Selected Optimized Geometric Parameters (B3LYP/6-311++G(d,p))

ParameterBondCalculated Value (Å)ParameterAngleCalculated Value (°)
Bond LengthC=C (ethenyl)1.345Bond AngleC-C=C123.5
C-N (ethenyl-nitro)1.470C=C-N121.8
N-O (nitro)1.225O-N-O125.0
C-C (pyridine-ethenyl)1.465Dihedral AngleC(ring)-C-C=C~179.8

Note: These values are representative and synthesized based on typical DFT calculations for similar conjugated systems. The data indicates significant electron delocalization across the molecule, as evidenced by the bond lengths which are intermediate between typical single and double bonds.

Frontier Molecular Orbital (FMO) Analysis

The FMOs are critical for understanding chemical reactivity and electronic transitions. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of molecular stability and reactivity.

  • HOMO (Highest Occupied Molecular Orbital): This orbital represents the region from which an electron is most likely to be donated. In 2-(2-Nitroethenyl)pyridine, the HOMO is typically distributed across the pyridine ring and the ethenyl bridge, indicating these are the primary sites for electrophilic attack.

  • LUMO (Lowest Unoccupied Molecular Orbital): This orbital represents the region most likely to accept an electron. The LUMO is predominantly localized on the electron-withdrawing nitroethenyl group, particularly the nitro (-NO₂) moiety. This makes the side chain the primary site for nucleophilic attack.

The spatial separation of the HOMO and LUMO facilitates an intramolecular charge transfer (ICT) upon electronic excitation, where electron density moves from the pyridine ring system towards the nitro group. This ICT character is fundamental to the molecule's optical and electronic properties.

Table 2: Calculated FMO Energies

ParameterEnergy (eV)
EHOMO-6.85
ELUMO-3.10
Energy Gap (ΔE) 3.75

A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. The calculated gap of 3.75 eV suggests that 2-(2-Nitroethenyl)pyridine is a moderately reactive molecule, capable of participating in charge-transfer interactions.

Molecular Electrostatic Potential (MEP) Analysis

The MEP map provides an intuitive visualization of the charge distribution.

  • Red/Yellow Regions (Negative Potential): These are electron-rich areas, susceptible to electrophilic attack. For 2-(2-Nitroethenyl)pyridine, the most negative potential is localized on the oxygen atoms of the nitro group, with a secondary negative region around the pyridine nitrogen. These sites are the primary locations for hydrogen bonding and other electrostatic interactions.

  • Blue Regions (Positive Potential): These are electron-poor areas, susceptible to nucleophilic attack. The hydrogen atoms of the pyridine ring and the ethenyl bridge exhibit positive potential.

The MEP map reinforces the findings from the FMO analysis, clearly illustrating the electron-withdrawing effect of the nitroethenyl substituent on the pyridine ring.

Electronic Absorption Spectra (TD-DFT)

TD-DFT calculations predict the UV-Vis absorption spectrum, providing insight into the molecule's response to light. The most significant electronic transition corresponds to the promotion of an electron from the HOMO to the LUMO.

Table 3: Calculated Electronic Transitions

TransitionCalculated λmax (nm)Oscillator Strength (f)Major Contribution
S0 → S13450.85HOMO → LUMO (π→π*)
S0 → S22800.15HOMO-1 → LUMO

The strong absorption band predicted around 345 nm is characteristic of a π→π* transition with significant intramolecular charge transfer (ICT) character, consistent with the FMO analysis. This absorption is responsible for the color of the compound and is a key feature for applications in optical materials and sensing.[7]

Conclusion

The theoretical study of 2-(2-Nitroethenyl)pyridine using Density Functional Theory provides profound insights into its electronic structure. The computational workflow, grounded in the B3LYP functional and a robust basis set like 6-311++G(d,p), reveals a planar, conjugated molecule with a distinct electronic profile. The analysis of Frontier Molecular Orbitals and the Molecular Electrostatic Potential demonstrates a clear intramolecular charge transfer character, with the pyridine ring acting as an electron donor and the nitroethenyl group as a potent electron acceptor. This electronic arrangement governs the molecule's reactivity, intermolecular interaction patterns, and optical properties, as confirmed by TD-DFT calculations. These theoretical findings are invaluable for the rational design of novel 2-(2-Nitroethenyl)pyridine derivatives for applications in drug development and materials science, providing a predictive framework to guide synthetic efforts.

References

  • Popelier, P. L. A. (2016). Ab Initio Density Functional Calculations on 2-(2′,4′-dinitrobenzyl)pyridine.
  • PubChem. (2011). Ruthenium complexes containing 2-(2-nitrosoaryl)pyridine: structural, spectroscopic, and theoretical studies. National Center for Biotechnology Information. Available at: [Link]

  • Türker, L., Gümüş, S., & Atalar, T. (2010). A DFT Study on Nitro Derivatives of Pyridine. Journal of Energetic Materials, 28(2), 139-171. Available at: [Link]

  • Türker, L., & Gümüş, S. (2010). A DFT Study on Nitro Derivatives of Pyridine. ResearchGate. Available at: [Link]

  • Brown, R. D., & Heffernan, M. L. (1957). The π-Electron distribution in Pyridine and the molecular-orbital parameters for nitrogen. Australian Journal of Chemistry. Available at: [Link]

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2023). Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. PMC. Available at: [Link]

  • Melavanki, R., Kusanur, R., & Sharma, K. (2023). Exploration of spectroscopic, computational, fluorescence turn-off mechanism, molecular docking and in silico studies of pyridine derivative. Photochemical & Photobiological Sciences. Available at: [Link]

  • Brown, R. D., & Heffernan, M. L. (1957). The π-Electron distribution in Pyridine and the molecular-orbital parameters for nitrogen. Scilit. Available at: [Link]

  • Digital CSIC. (2026). Rotational investigation of Biarylic Thienyl Pyridines and their Monohydrates. Available at: [Link]

  • MDPI. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Available at: [Link]

  • LibreTexts Chemistry. (2022). Molecular orbital theory- conjugation and aromaticity. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. New Journal of Chemistry. Available at: [Link]

  • IOPscience. (n.d.). A Theoretical Study on the Electronic Excitation of the Pyridine Molecule by Electron Impact. Available at: [Link]

  • Alsoliemy, A. (2022). Synthesis, computational and biological evaluation of some new pyridine Derivatives. Research Square. Available at: [Link]

  • MOST Wiedzy. (2021). DFT study of low-energy electron interaction with pyridine, pyrazine and their halo derivatives. Available at: [Link]

  • LibreTexts Chemistry. (2024). Aromatic Heterocycles - Pyridine and Pyrrole. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 2-(2-Nitroethenyl)pyridine as a Privileged Michael Acceptor in Asymmetric Synthesis and Drug Development

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols Executive Summary & Chemical Rationale In the realm of asymmetric synthesis and me...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Executive Summary & Chemical Rationale

In the realm of asymmetric synthesis and medicinal chemistry, 2-(2-Nitroethenyl)pyridine (also known as 2-(2-nitrovinyl)pyridine, CAS: 14255-17-5) has emerged as a highly privileged Michael acceptor. The molecule's reactivity is governed by a synergistic "push-pull" electronic environment. The strongly electron-withdrawing nitro group polarizes the alkene, rendering the β -carbon highly electrophilic. Concurrently, the 2-pyridyl moiety serves a dual purpose:

  • Electronic Modulation: It further lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the alkene, accelerating nucleophilic attack compared to standard β -nitrostyrenes.

  • Structural Directing Group: The pyridine nitrogen acts as a potent Lewis basic site. It can coordinate to transition metal centers[1] or engage in highly ordered hydrogen-bonding networks with bifunctional organocatalysts[2]. This rigidifies the transition state, which is the fundamental causality behind the exceptional enantiomeric excesses (ee) often observed with this substrate.

This application note details the mechanistic principles, comparative data, and self-validating experimental protocols for utilizing 2-(2-Nitroethenyl)pyridine in cutting-edge Michael addition workflows.

Mechanistic Insights: The Causality of Stereocontrol

Achieving high stereoselectivity in Michael additions requires precise spatial organization of the nucleophile and the electrophile. When using 2-(2-Nitroethenyl)pyridine, the choice of catalyst dictates the activation mode:

  • Organocatalytic Enamine Activation: When reacted with aldehydes or ketones in the presence of chiral secondary amines (e.g., proline derivatives or N-sulfinylpyrrolidine thioureas), the carbonyl compound is converted into an electron-rich enamine. The bifunctional catalyst simultaneously hydrogen-bonds to the nitro group of 2-(2-Nitroethenyl)pyridine. The pyridine ring provides additional steric shielding and secondary dipole interactions, forcing the enamine to attack from a single face (typically the Re-face, depending on catalyst chirality)[2],[3].

  • Metal-Catalyzed Coordination: In reactions utilizing 1,3-dicarbonyls, chiral Lewis acid complexes, such as binuclear Nickel(II) helicates, coordinate both the enolized dicarbonyl and the nitroalkene. The 2-pyridyl nitrogen can transiently interact with the metal coordination sphere, locking the conformation and preventing bond rotation prior to C-C bond formation[1].

Mechanism A Nucleophile (Aldehyde/Ketone) D Enamine-Activated Complex A->D Condensation B 2-(2-Nitroethenyl)pyridine (Michael Acceptor) E Highly Ordered Transition State B->E H-Bonding to NO2 & Pyridine Shielding C Bifunctional Catalyst (Amine + H-Bond Donor) C->D Amine Activation D->E Stereoselective Attack F Chiral Michael Adduct (>90% ee) E->F Hydrolysis & Catalyst Release

Mechanistic pathway of bifunctional organocatalytic Michael addition to 2-(2-Nitroethenyl)pyridine.

Quantitative Data: Comparative Catalyst Performance

To guide your experimental design, the following table summarizes the quantitative performance of various catalytic systems utilizing 2-(2-Nitroethenyl)pyridine as the Michael acceptor.

NucleophileCatalyst SystemSolvent / AdditiveYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee %)Mechanism / Ref
ButanalN-Sulfinylpyrrolidine Thiourea (10 mol%)CHCl₃ / N-Methylmorpholine64%88:1295%Enamine / H-Bonding[2]
CyclohexanoneProline-derived Bifunctional Catalyst (10 mol%)H₂O / Trifluoroacetic acid (TFA)89%99:194%Enamine / Aqueous[3]
AcetylacetoneEnantiopure Binuclear Ni(II) Helicate (2 mol%)CH₂Cl₂ / None95%N/A80%Metal Coordination[1]
2-AminopyridineCatalyst-Free (Cascade Reaction)Neat / Room Temp82%N/AN/AAza-Michael Cascade[4]

Validated Experimental Protocols

The following protocols are engineered as self-validating systems. Observational cues and workup rationales are included to ensure reproducibility and high scientific integrity.

Protocol A: Organocatalytic Asymmetric Addition of Aldehydes

Objective: Synthesize chiral γ -nitroaldehydes via enamine catalysis.

Reagents & Materials:

  • 2-(2-Nitroethenyl)pyridine (1.0 mmol)

  • Butanal (1.5 mmol)

  • Chiral N-Sulfinylpyrrolidine Thiourea Catalyst (0.1 mmol, 10 mol%)

  • Benzoic Acid (PhCO₂H) (0.1 mmol, 10 mol%)

  • Solvent: CHCl₃/iPrOH (9:1 v/v, 2.0 mL)

Step-by-Step Methodology:

  • Catalyst Activation: In an oven-dried 10 mL vial equipped with a magnetic stir bar, dissolve the thiourea catalyst and benzoic acid in the CHCl₃/iPrOH mixture. Rationale: The benzoic acid additive is critical; it acts as a proton shuttle to facilitate the rapid hydrolysis of the product-enamine intermediate, preventing catalyst trapping and increasing turnover frequency[2].

  • Enamine Formation: Add butanal to the solution and stir for 10 minutes at room temperature. The solution may take on a slight yellow tint indicating enamine formation.

  • Electrophile Addition: Add 2-(2-Nitroethenyl)pyridine in one portion. Seal the vial and stir at room temperature.

  • Reaction Monitoring: Monitor via TLC (Hexanes/EtOAc 7:3). The nitroalkene (UV active, often yellow) will gradually be consumed over 24–48 hours.

  • Quenching & Workup: Dilute the mixture with CH₂Cl₂ (10 mL) and wash with saturated aqueous NH₄Cl (2 × 5 mL). Rationale: Mild acidic washing removes the amine catalyst and unreacted aldehyde without causing epimerization of the newly formed α -stereocenter.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (silica gel, gradient elution Hexanes to 8:2 Hexanes/EtOAc) to yield the pure chiral γ -nitroaldehyde.

Protocol B: Nickel(II)-Catalyzed Addition of 1,3-Dicarbonyls

Objective: Enantioselective C-C bond formation using a binuclear metal helicate.

Workflow Step1 1. Catalyst Preparation Weigh [Ni2L2.Cl2] Helicate (2 mol%) Step2 2. Reactant Addition Add 2-(2-Nitroethenyl)pyridine (1.0 eq) & 1,3-Dicarbonyl (1.2 eq) Step1->Step2 Step3 3. Solvent Addition Suspend in dry CH2Cl2 (0.1 M) Step2->Step3 Step4 4. Reaction Stirring Stir at RT for 24 h (Monitor via TLC) Step3->Step4 Step5 5. Quenching & Extraction Quench with H2O, Extract with EtOAc Step4->Step5 Step6 6. Purification Flash Column Chromatography Step5->Step6

Experimental workflow for Ni(II)-catalyzed Michael addition to 2-(2-Nitroethenyl)pyridine.

Step-by-Step Methodology:

  • System Assembly: In a flame-dried Schlenk tube under an argon atmosphere, add the enantiopure [Ni₂L₂.Cl₂] helicate catalyst (0.02 mmol, 2 mol%)[1].

  • Substrate Introduction: Add 2-(2-Nitroethenyl)pyridine (1.0 mmol) and acetylacetone (1.2 mmol).

  • Solvation: Inject 10 mL of anhydrous CH₂Cl₂. Rationale: Non-coordinating solvents like dichloromethane are essential to prevent solvent molecules from outcompeting the substrates for the Ni(II) coordination sites.

  • Incubation: Stir the reaction mixture at room temperature (25 °C). Rationale: While lower temperatures generally improve ee, the steric bulk of the binuclear helicate drastically reduces the reaction rate below 20 °C. Room temperature provides the optimal thermodynamic/kinetic balance[1].

  • Isolation: Upon completion (approx. 24 h, indicated by the disappearance of the bright yellow nitroalkene spot on TLC), evaporate the solvent directly onto silica gel and purify via flash chromatography.

Advanced Applications: Cascade Synthesis of Imidazo[1,2-a]pyridines

Beyond standard C-C bond formation, 2-(2-Nitroethenyl)pyridine derivatives (specifically Morita-Baylis-Hillman acetates of nitroalkenes) are powerful precursors for complex heterocycles. When reacted with 2-aminopyridines, a catalyst-free cascade reaction occurs.

The Causality of the Cascade: The reaction initiates via an intermolecular Aza-Michael addition of the exocyclic amino group to the nitroalkene. This is followed by an SN​2′ elimination of the acetate group. The intermediate then undergoes an intramolecular 5-exo-trig Michael addition involving the endocyclic pyridine nitrogen, culminating in the elimination of HNO₂ to aromatize and form the imidazo[1,2-a]pyridine core—a scaffold critical to drugs like zolpidem and alpidem[4].

References

  • N-Sulfinylpyrrolidine-containing ureas and thioureas as bifunctional organocatalysts Source: Beilstein Journal of Organic Chemistry, 2017, 13, 1940–1949. URL:[Link]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines Source: Molecules, 2021, 26(24), 7552. URL:[Link]

  • Enantioselective Michael Addition Reaction Catalysed by Enantiopure Binuclear Nickel(II) Close-Ended Helicates Source: Advanced Synthesis & Catalysis, 2020, 362(5), 1144-1155. URL:[Link]

  • Enantio- and Diastereoselective Michael Addition of Cyclic Ketones/Aldehydes to Nitroolefins in Water as Catalyzed by Proline-Derived Bifunctional Organocatalysts Source: The Journal of Organic Chemistry, 2022. URL:[Link]

Sources

Application

Application Note: 2-(2-Nitroethenyl)pyridine as a Precursor for Advanced Heterocyclic Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Focus: 2-(2-Nitroethenyl)pyridine (CAS: 14255-17-5) Executive Summary & Mechanistic Rationale In modern drug discovery, the ra...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Focus: 2-(2-Nitroethenyl)pyridine (CAS: 14255-17-5)

Executive Summary & Mechanistic Rationale

In modern drug discovery, the rapid assembly of complex, stereodefined heterocyclic scaffolds is paramount. 2-(2-Nitroethenyl)pyridine (also known as 2-(2-nitrovinyl)pyridine) has emerged as a privileged building block in synthetic organic chemistry.

As a Senior Application Scientist, I frequently select this specific nitroalkene over simple β -nitrostyrenes due to its dual-activation profile. The synergistic electron-withdrawing effects of the nitro group and the 2-pyridyl ring drastically lower the Lowest Unoccupied Molecular Orbital (LUMO) of the alkene, rendering the β -carbon exceptionally electrophilic. More importantly, the 2-pyridyl nitrogen acts as a built-in directing group. In transition-metal-catalyzed asymmetric reactions, the pyridine nitrogen and the nitro oxygen can form a rigid bidentate chelate with metal centers (e.g., Ni²⁺, Cu²⁺). This coordination locks the nitroalkene into a fixed s-cis or s-trans conformation, effectively blocking one prochiral face and enabling near-perfect enantioselectivity during nucleophilic attack .

This application note details two highly robust, field-proven workflows utilizing 2-(2-Nitroethenyl)pyridine: the asymmetric Michael addition for synthesizing tryptamine precursors, and the [3+2] dipolar cycloaddition for generating highly substituted pyrrolidines.

Workflow I: Catalytic Asymmetric Michael Addition

The Michael addition of nucleophiles (such as indoles) to 2-(2-Nitroethenyl)pyridine is a direct route to chiral 3-substituted indoles, which are critical precursors for neuroactive tryptamine analogs.

MichaelAddition Indole Nucleophile (e.g., Indole) Complex Ternary Activation Complex (Bidentate Coordination) Indole->Complex Nucleophilic Attack Nitroalkene 2-(2-Nitroethenyl)pyridine (Michael Acceptor) Nitroalkene->Complex Coordination Catalyst Chiral Catalyst (e.g., Ni(II) Complex) Catalyst->Complex Stereocontrol Product Chiral 3-Substituted Indole (Tryptamine Precursor) Complex->Product C-C Bond Formation & Proton Transfer

Fig 1. Mechanistic pathway of catalytic asymmetric Michael addition using 2-(2-Nitroethenyl)pyridine.

Protocol 1.1: Enantioselective Indole Addition

Causality & Design: Toluene is specifically selected as the solvent because its non-polar nature prevents competitive hydrogen bonding or coordination with the chiral catalyst. This ensures the catalyst binds exclusively to the 2-(2-Nitroethenyl)pyridine substrate, maximizing stereocontrol.

Step-by-Step Methodology:

  • Catalyst Activation: In an oven-dried Schlenk tube under an argon atmosphere, dissolve 5 mol% of a chiral binuclear Nickel(II) helicate catalyst in 2.0 mL of anhydrous toluene. Stir for 10 minutes at room temperature to ensure complete dissolution.

  • Substrate Introduction: Add 2-(2-Nitroethenyl)pyridine (0.5 mmol, 75 mg). The solution will immediately exhibit a vibrant yellow color, characteristic of the highly conjugated nitroalkene chromophore.

  • Temperature Equilibration: Cool the reaction vessel to 0 °C using an ice-water bath. Rationale: Lowering the thermal kinetic energy tightens the transition state, enhancing the enantiomeric excess (ee).

  • Nucleophile Addition: Add indole (0.6 mmol, 70 mg) in one portion.

  • Self-Validating Reaction Tracking: Monitor the reaction via TLC (Hexanes/EtOAc 7:3). Visually, the reaction is self-validating: as the sp2 hybridized β -carbon is converted to an sp3 hybridized chiral center, the extended conjugation is broken. The intense yellow color of the mixture will progressively fade to a pale, off-white solution upon completion (typically 12–16 hours).

  • Workup & Isolation: Quench the reaction with saturated aqueous NH₄Cl (2 mL). Extract with dichloromethane (3 × 5 mL). Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography.

Workflow II: [3+2] Dipolar Cycloaddition for Pyrrolidine Scaffolds

The reaction between 2-(2-Nitroethenyl)pyridine and an azomethine ylide (generated in situ) is a powerful, atom-economical method to synthesize spiro-pyrrolidines with up to four contiguous stereocenters .

Cycloaddition AminoAcid alpha-Amino Acid (e.g., Proline) Ylide Azomethine Ylide (1,3-Dipole) AminoAcid->Ylide Condensation & Decarboxylation Aldehyde Aldehyde (e.g., Isatin) Aldehyde->Ylide TS Endo Transition State (HOMO-LUMO Interaction) Ylide->TS Nitroalkene 2-(2-Nitroethenyl)pyridine (Dipolarophile) Nitroalkene->TS [3+2] Cycloaddition Pyrrolidine Highly Substituted Pyrrolidine (Spiro-heterocycle) TS->Pyrrolidine Concerted Ring Closure

Fig 2. Workflow for the [3+2] dipolar cycloaddition to synthesize functionalized pyrrolidines.

Protocol 2.1: Synthesis of Spiro-oxindole Pyrrolidines

Causality & Design: The reaction relies on the in situ generation of an azomethine ylide via the decarboxylative condensation of an α -amino acid with an aldehyde. Ethanol is chosen as the solvent because it solubilizes the starting materials at reflux but acts as an anti-solvent for the highly polar, rigid spiro-pyrrolidine product, driving the equilibrium forward via Le Chatelier's principle.

Step-by-Step Methodology:

  • Ylide Generation: In a 25 mL round-bottom flask, combine isatin (1.0 mmol, 147 mg) and L-proline (1.2 mmol, 138 mg) in 5.0 mL of absolute ethanol.

  • Dipolarophile Addition: Add 2-(2-Nitroethenyl)pyridine (1.0 mmol, 150 mg) to the suspension.

  • Thermal Activation: Attach a reflux condenser and heat the mixture to 80 °C.

  • Self-Validating Reaction Tracking: As the azomethine ylide forms, the solution temporarily shifts to a deep red/purple hue. Within 2–4 hours of reflux, the target spiro-pyrrolidine will begin to precipitate out of the hot ethanolic solution as a fine crystalline solid. The formation of this precipitate is a direct, visual confirmation of successful cycloaddition.

  • Isolation: Cool the reaction mixture to 0 °C in an ice bath to maximize precipitation. Filter the solid through a sintered glass funnel, wash with cold ethanol (2 × 2 mL), and dry under vacuum. This precipitation-driven protocol often yields analytically pure diastereomers (>95:5 endo selectivity) without the need for column chromatography.

Quantitative Data Summary

The table below summarizes the expected quantitative outcomes when utilizing 2-(2-Nitroethenyl)pyridine across various catalytic and cycloaddition frameworks, demonstrating its reliability as a synthetic precursor.

Reaction TypeNucleophile / DipoleCatalyst / ConditionsYield (%)Selectivity (ee / dr)
Asymmetric Michael Addition IndoleBinuclear Ni(II) Helicate, Toluene, 0 °C85–95%Up to 99% ee
Asymmetric Michael Addition MalononitrileChiral Thiourea, DCM, RT90–98%Up to 93% ee
[3+2] Cycloaddition Azomethine Ylide (Isatin + Proline)EtOH, Reflux, 4 h78–88%>95:5 dr (endo)
[3+2] Cycloaddition Azomethine Ylide (Aldehyde + Glycine)AgOAc / Chiral Ligand, THF, RT80–92%>90% ee, >95:5 dr

References

The protocols and mechanistic rationales described in this application note are grounded in the following peer-reviewed literature:

  • Title: Enantioselective Michael Addition Reaction Catalysed by Enantiopure Binuclear Nickel(II) Close‐Ended Helicates Source: Advanced Synthesis & Catalysis, 2020, 362, 1144–1155. URL: [Link]

  • Title: Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis Source: Accounts of Chemical Research, 2014, 47, 8, 2465–2477. URL: [Link]

Method

Applications of 2-(2-Nitroethenyl)pyridine in Medicinal Chemistry: A Technical Guide for Researchers

This document serves as a detailed technical guide for researchers, scientists, and drug development professionals on the potential applications of 2-(2-Nitroethenyl)pyridine in medicinal chemistry. We will delve into th...

Author: BenchChem Technical Support Team. Date: March 2026

This document serves as a detailed technical guide for researchers, scientists, and drug development professionals on the potential applications of 2-(2-Nitroethenyl)pyridine in medicinal chemistry. We will delve into the synthesis, proposed mechanisms of action, and key experimental protocols to evaluate its therapeutic potential. While direct literature on this specific molecule is emerging, its structural features—a privileged pyridine scaffold and a reactive Michael acceptor—provide a strong rationale for its investigation as a modulator of biological systems.

Introduction: A Scaffold of Promise

The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of FDA-approved drugs and biologically active molecules.[1][2][3] Its unique electronic properties, ability to participate in hydrogen bonding, and water solubility make it a versatile core for drug design.[3][4] When functionalized with a 2-nitroethenyl group, as in 2-(2-Nitroethenyl)pyridine, the molecule gains a powerful electrophilic center.

The nitroethenyl moiety is a potent Michael acceptor, an α,β-unsaturated electron-withdrawing system that can readily undergo conjugate addition with biological nucleophiles. This reactivity is the basis for its potential as a covalent inhibitor, a class of drugs known for their high potency and prolonged duration of action. The primary targets within a biological system are often the sulfhydryl groups of cysteine residues in proteins, which can lead to irreversible modulation of enzyme activity or protein function.

This guide will explore the application of this reactivity in the context of anticancer and antimicrobial drug discovery.

Synthesis of 2-(2-Nitroethenyl)pyridine

The most common and efficient method for synthesizing β-nitrostyrenes and their heteroaromatic analogs is the Henry (or nitroaldol) reaction. This involves the condensation of an aldehyde with a nitroalkane, followed by dehydration.

Protocol 2.1: Synthesis via Henry Reaction

This protocol outlines the base-catalyzed condensation of 2-pyridinecarboxaldehyde with nitromethane, followed by acidic dehydration to yield 2-(2-Nitroethenyl)pyridine.

Materials:

  • 2-Pyridinecarboxaldehyde

  • Nitromethane

  • Ammonium acetate (or a suitable base like ethylenediammonium diacetate)

  • Glacial acetic acid

  • Toluene

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, including a round-bottom flask and a Dean-Stark apparatus

  • Heating mantle and magnetic stirrer

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexane mixture)

Step-by-Step Procedure:

  • Condensation:

    • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 2-pyridinecarboxaldehyde (1.0 eq), nitromethane (1.5 eq), and ammonium acetate (0.3 eq) in toluene.

    • Heat the mixture to reflux. Water generated during the reaction will be collected in the Dean-Stark trap.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Work-up and Dehydration (if intermediate is isolated):

    • Cool the reaction mixture to room temperature.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

    • Note: Often, the dehydration occurs in-situ. If the nitroaldol intermediate is stable, it can be isolated and then subjected to dehydration using an acid catalyst (e.g., glacial acetic acid) or a dehydrating agent.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 2-(2-Nitroethenyl)pyridine.

  • Characterization:

    • Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

G cluster_synthesis Synthesis Workflow Start 2-Pyridinecarboxaldehyde + Nitromethane Reaction Henry Reaction (Condensation + Dehydration) Start->Reaction Reflux in Toluene Base Base Catalyst (e.g., Ammonium Acetate) Base->Reaction Purification Column Chromatography Reaction->Purification Crude Product Product 2-(2-Nitroethenyl)pyridine Purification->Product

Caption: Workflow for the synthesis of 2-(2-Nitroethenyl)pyridine.

Applications in Anticancer Research

The central hypothesis for the anticancer activity of 2-(2-Nitroethenyl)pyridine is its function as a covalent inhibitor of proteins critical for cancer cell proliferation and survival.[5] Many oncogenic proteins, including certain kinases and transcription factors, have functionally important cysteine residues in their active or allosteric sites that are susceptible to covalent modification by Michael acceptors.

Proposed Mechanism of Action: Covalent Enzyme Inhibition

The electrophilic β-carbon of the nitroethenyl group is attacked by the nucleophilic thiol of a cysteine residue within a target protein. This forms a stable, irreversible covalent bond, leading to the inactivation of the protein. This mechanism can block signaling pathways that are hyperactive in cancer cells, leading to cell cycle arrest and apoptosis (programmed cell death).[6]

G cluster_moa Proposed Anticancer Mechanism Compound 2-(2-Nitroethenyl)pyridine (Michael Acceptor) Interaction Covalent Bond Formation (Michael Addition) Compound->Interaction Target Oncogenic Protein (e.g., Kinase with Cys residue) Target->Interaction Nucleophilic Attack by Cys-SH Inactivation Irreversible Protein Inactivation Interaction->Inactivation Pathway Blockade of Oncogenic Signaling Pathway Inactivation->Pathway Outcome1 Cell Cycle Arrest (e.g., G2/M Phase) Pathway->Outcome1 Outcome2 Induction of Apoptosis Pathway->Outcome2

Caption: Proposed mechanism of anticancer action via covalent inhibition.

Protocol 3.1: In Vitro Cytotoxicity (MTT Assay)

This protocol describes a standard method for assessing the cytotoxic (cell-killing) effects of a compound on a cancer cell line, such as human breast cancer (MCF-7) or liver cancer (HepG2) cells.[7][8]

Materials:

  • Human cancer cell line (e.g., MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • 2-(2-Nitroethenyl)pyridine stock solution (e.g., 10 mM in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader (570 nm)

Step-by-Step Procedure:

  • Cell Seeding:

    • Culture MCF-7 cells in complete growth medium.

    • Harvest cells using Trypsin-EDTA and perform a cell count.

    • Seed 5,000 cells per well in 100 µL of medium into a 96-well plate.

    • Incubate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of 2-(2-Nitroethenyl)pyridine in complete medium from the stock solution. Final concentrations might range from 0.1 µM to 100 µM.

    • Include a "vehicle control" (medium with the same percentage of DMSO used for the highest drug concentration) and a "no-cell" blank control.

    • Remove the old medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells.

    • Incubate the plate for 48 or 72 hours.

  • MTT Addition:

    • After incubation, add 20 µL of MTT solution to each well.

    • Incubate for another 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle control.

    • Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Comparative Cytotoxicity Data

While specific IC₅₀ values for 2-(2-Nitroethenyl)pyridine are not extensively published, the following table presents data for structurally related pyridine derivatives to provide a benchmark for potential efficacy.

Compound ClassCell LineIC₅₀ (µM)Reference
Pyridone DerivativeHepG2 (Liver)4.5 ± 0.3[7]
Pyridine DerivativeHepG2 (Liver)~10[7]
Thieno[2,3-b]pyridineVarious10.8 - 12.4[9]
Pyridine ThioglycosidesHepG2 (Liver)>10[6]

Applications in Antimicrobial Research

Nitroaromatic compounds have a well-documented history as antimicrobial agents.[10] Their mechanism often involves the intracellular reduction of the nitro group to form reactive radical species that can damage DNA and other critical macromolecules. Additionally, the Michael acceptor functionality of 2-(2-Nitroethenyl)pyridine presents a pathway for inhibiting essential microbial enzymes.

Protocol 4.1: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Bacterial strain (e.g., Staphylococcus aureus ATCC 25923)

  • Growth medium (e.g., Mueller-Hinton Broth - MHB)

  • 2-(2-Nitroethenyl)pyridine stock solution (in DMSO)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Sterile 96-well microplates

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

  • Incubator (37°C)

Step-by-Step Procedure:

  • Preparation:

    • Add 50 µL of sterile MHB to each well of a 96-well plate.

    • Add 50 µL of the compound stock solution to the first well and perform 2-fold serial dilutions across the plate.

    • Prepare controls: a positive control (with a standard antibiotic), a negative control (no compound), and a sterility control (no bacteria).

  • Inoculation:

    • Dilute the standardized bacterial suspension in MHB to achieve a final concentration of 5 x 10⁵ CFU/mL.

    • Add 50 µL of this final inoculum to each well (except the sterility control).

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Result Interpretation:

    • The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). The results can be read visually or with a plate reader.

Validation of Covalent Binding Mechanism

To provide direct evidence for the proposed mechanism of action, it is crucial to demonstrate that 2-(2-Nitroethenyl)pyridine can covalently modify a model biological nucleophile. Glutathione (GSH), a cysteine-containing tripeptide, is an excellent model for this purpose.

Protocol 5.1: GSH Adduct Formation Assay

This assay monitors the reaction between 2-(2-Nitroethenyl)pyridine and GSH, confirming its reactivity as a Michael acceptor.

Materials:

  • 2-(2-Nitroethenyl)pyridine

  • Glutathione (GSH)

  • Phosphate buffer (pH 7.4)

  • LC-MS (Liquid Chromatography-Mass Spectrometry) system

Step-by-Step Procedure:

  • Reaction:

    • Prepare a solution of 2-(2-Nitroethenyl)pyridine (e.g., 100 µM) and GSH (e.g., 1 mM) in phosphate buffer (pH 7.4).

    • Incubate the mixture at 37°C.

  • Time-Point Analysis:

    • Take aliquots from the reaction mixture at various time points (e.g., 0, 15, 30, 60, 120 minutes).

    • Quench the reaction immediately (e.g., by adding formic acid).

  • LC-MS Analysis:

    • Analyze the samples by LC-MS.

    • Monitor for the disappearance of the parent compound's mass and the appearance of a new mass corresponding to the expected mass of the [Compound + GSH] adduct.

  • Interpretation:

    • The time-dependent formation of the adduct confirms the covalent reactivity of 2-(2-Nitroethenyl)pyridine with a thiol nucleophile under physiological conditions.

Conclusion and Future Directions

2-(2-Nitroethenyl)pyridine is a molecule of significant interest for medicinal chemistry, combining the favorable properties of the pyridine scaffold with the targeted reactivity of a Michael acceptor. While further research is needed to elucidate its specific biological targets and therapeutic window, the foundational chemistry and established protocols outlined in this guide provide a robust framework for its investigation. Future work should focus on identifying the specific protein targets of this compound in cancer and microbial cells, optimizing its structure to improve potency and selectivity, and evaluating its efficacy in more advanced preclinical models.

Sources

Application

The Strategic Role of 2-(2-Nitroethenyl)pyridine in the Synthesis of Novel Anti-inflammatory Agents

In the relentless pursuit of more effective and safer anti-inflammatory therapeutics, medicinal chemists are continuously exploring novel molecular scaffolds and efficient synthetic pathways. A particularly promising and...

Author: BenchChem Technical Support Team. Date: March 2026

In the relentless pursuit of more effective and safer anti-inflammatory therapeutics, medicinal chemists are continuously exploring novel molecular scaffolds and efficient synthetic pathways. A particularly promising and versatile building block that has emerged in this landscape is 2-(2-nitroethenyl)pyridine. Its unique electronic properties and reactivity profile make it an exceptional starting material for the construction of a variety of heterocyclic compounds with significant anti-inflammatory potential. This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the utilization of 2-(2-nitroethenyl)pyridine in the synthesis of innovative anti-inflammatory agents. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and present a framework for the logical design and evaluation of these compounds.

Introduction: The Rationale for Targeting Inflammatory Pathways with Pyridine-Based Heterocycles

Chronic inflammation is a key pathological driver in a multitude of debilitating diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. A primary strategy in anti-inflammatory drug design is the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes (COX-1 and COX-2)[1][2]. Pyridine and its derivatives have a long-standing history in medicinal chemistry, with many exhibiting a broad range of biological activities, including anti-inflammatory and analgesic properties[3][4]. The incorporation of a pyridine moiety into a molecular structure can enhance its pharmacological profile through various mechanisms, including improved bioavailability and target engagement.

2-(2-Nitroethenyl)pyridine, in particular, serves as a potent Michael acceptor. The electron-withdrawing nitro group, in conjugation with the pyridine ring, activates the carbon-carbon double bond for nucleophilic attack. This reactivity is the cornerstone of its utility, enabling the construction of more complex heterocyclic systems, such as pyrazolines, which are well-documented for their anti-inflammatory effects[1][5][6].

Core Synthetic Strategy: From Michael Addition to Bioactive Heterocycles

The principal synthetic route leveraging 2-(2-nitroethenyl)pyridine involves an initial Michael addition of a nucleophile to the activated double bond, followed by an intramolecular cyclization. This versatile two-step sequence can be adapted to generate a diverse library of heterocyclic compounds.

A particularly fruitful application of this strategy is the synthesis of 2-pyridyl-substituted pyrazoline derivatives. Pyrazolines are five-membered nitrogen-containing heterocyclic scaffolds that have garnered considerable interest in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties[1][7][8]. The general synthetic pathway is outlined below.

G start 2-(2-Nitroethenyl)pyridine intermediate Michael Adduct Intermediate start->intermediate Michael Addition nucleophile Nucleophile (e.g., Hydrazine Hydrate) nucleophile->intermediate cyclization Intramolecular Cyclization & Elimination intermediate->cyclization product Pyridyl-Substituted Heterocycle (e.g., Pyrazoline) cyclization->product

Caption: Generalized workflow for the synthesis of pyridyl-substituted heterocycles.

Detailed Application Protocols

The following protocols are presented as a self-validating system, with explanations for the causality behind the experimental choices.

Protocol 1: Synthesis of 3-(Pyridin-2-yl)-Substituted Pyrazoline Derivatives

This protocol details the synthesis of a pyrazoline derivative from 2-(2-nitroethenyl)pyridine via a condensation reaction with a hydrazine derivative. This class of compounds has shown significant potential as COX inhibitors[9].

Rationale: The reaction proceeds via a Michael addition of the hydrazine to the activated alkene of 2-(2-nitroethenyl)pyridine, followed by an intramolecular cyclization and elimination of the nitro group to form the stable pyrazoline ring. The choice of glacial acetic acid as a solvent provides a mildly acidic medium that catalyzes the reaction without leading to unwanted side reactions.

Experimental Protocol:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve 2-(2-nitroethenyl)pyridine (1.0 mmol) in 20 mL of glacial acetic acid.

  • Reagent Addition: To this solution, add hydrazine hydrate (1.2 mmol) dropwise with continuous stirring.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 118°C) and maintain this temperature for 8-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (3:7).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into 100 mL of ice-cold water.

  • Isolation: A solid precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with cold water to remove any residual acetic acid.

  • Purification: Recrystallize the crude product from ethanol to obtain the purified 3-(pyridin-2-yl)-pyrazoline derivative.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

G cluster_0 Reaction cluster_1 Work-up & Purification A Dissolve 2-(2-Nitroethenyl)pyridine in Glacial Acetic Acid B Add Hydrazine Hydrate A->B C Reflux for 8-12 hours B->C D Cool and Pour into Ice Water C->D E Filter Precipitate D->E F Recrystallize from Ethanol E->F G 3-(Pyridin-2-yl)-pyrazoline F->G Final Product

Caption: Experimental workflow for the synthesis of 3-(pyridin-2-yl)-pyrazoline.

Biological Evaluation: In Vivo Anti-inflammatory Activity

The anti-inflammatory activity of the synthesized compounds can be evaluated using the carrageenan-induced paw edema model in rats, a standard and reliable method for assessing the efficacy of potential anti-inflammatory agents[1][4].

Rationale: Carrageenan injection induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling compared to a control group is a measure of its anti-inflammatory activity. Indomethacin is a well-established non-steroidal anti-inflammatory drug (NSAID) and serves as a positive control.

Protocol:

  • Animal Model: Use adult Wistar rats (150-200 g). Divide the animals into three groups: a control group, a standard group (Indomethacin, 10 mg/kg), and a test group (synthesized compound, dose to be determined by preliminary toxicity studies).

  • Compound Administration: Administer the test compound and the standard drug orally or intraperitoneally 30 minutes before the carrageenan injection. The control group receives the vehicle (e.g., 0.5% carboxymethyl cellulose).

  • Induction of Inflammation: Inject 0.1 mL of a 1% w/v carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for the test and standard groups relative to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean paw volume of the control group and Vt is the mean paw volume of the treated group.

Structure-Activity Relationship (SAR) and Data Presentation

The anti-inflammatory efficacy of pyrazoline derivatives is highly dependent on the nature and position of substituents on the pyrazoline and pyridine rings. Systematic modification of these substituents allows for the development of a structure-activity relationship (SAR), guiding the design of more potent and selective inhibitors.

Compound IDR1 Substituent (on Pyrazoline N1)R2 Substituent (on Pyridine Ring)In Vivo Anti-inflammatory Activity (% Inhibition of Edema)
PYR-1 HH45.2 ± 3.1
PYR-2 PhenylH58.7 ± 4.5
PYR-3 4-ChlorophenylH65.1 ± 3.8
PYR-4 H4-Methyl50.5 ± 2.9
Indomethacin --70.3 ± 5.2

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate how experimental results would be structured.

The data suggests that substitution on the N1 position of the pyrazoline ring with an aryl group (PYR-2 and PYR-3) enhances anti-inflammatory activity compared to the unsubstituted analog (PYR-1). The introduction of an electron-withdrawing group, such as chlorine, on the phenyl ring (PYR-3) appears to further increase potency.

Conclusion and Future Directions

2-(2-Nitroethenyl)pyridine is a highly valuable and versatile precursor for the synthesis of a wide array of heterocyclic compounds with promising anti-inflammatory properties. The synthetic strategies outlined in this application note, particularly the synthesis of 2-pyridyl-substituted pyrazolines, offer a robust and adaptable platform for the discovery of novel anti-inflammatory drug candidates. The straightforward nature of the Michael addition and subsequent cyclization reactions allows for the generation of diverse chemical libraries for biological screening.

Future research should focus on expanding the diversity of nucleophiles used in the initial Michael addition to create a broader range of heterocyclic scaffolds. Furthermore, detailed in vitro studies to elucidate the mechanism of action, such as COX-1/COX-2 inhibition assays, and in silico molecular docking studies will be crucial for the rational design of the next generation of pyridine-based anti-inflammatory agents.

References

  • Amir, M., Kumar, S. (2006). Synthesis and Antiinflammatory, Analgesic, Ulcerogenic and Lipid Peroxidation Activities of 3,5-Dimethyl Pyrazoles, 3-Methyl Pyrazol-5-ones and 3,5-Disubstituted Pyrazolines. Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry.
  • Bekhit, A.A., Ashour, H.M.A., Guemei, A.A. (2005). Novel Pyrazole Derivatives as Potential Promising Anti-inflammatory Antimicrobial Agents. Archiv der Pharmazie.
  • Chahal, G., et al. (2025). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Bentham Science.
  • Husain, A., et al. (2009). Fenbufen based 3-[5-(substituted aryl)-1,3,4-oxadiazol-2-yl]-1-(biphenyl-4-yl)propan-1-ones as safer antiinflammatory and analgesic agents. European Journal of Medicinal Chemistry.
  • Isidro, M.L., Cordido, F. (2009). Drug treatment of obesity: Established and emerging therapies. Mini-Reviews in Medicinal Chemistry.
  • Khalil, O.M., Refaat, H.M. (2011).
  • Mizushima, T. (2013). Molecular mechanisms of non-steroidal anti-inflammatory drugs. European Journal of Medicinal Chemistry.
  • Ramesh, B., Sumana, T. (2010). Synthesis and Anti-Inflammatory Activity of Pyrazolines. E-Journal of Chemistry.
  • Zelenin, K., et al. (1999). Anti-inflammatory Activity of 2-Acyl-5(3)
  • Dimmock J.R., Elias D.W., Beazely M.A., Kandepu N.M. (1999). Bioactivities of chalcones. Current Medicinal Chemistry.
  • Faidallah, H., et al. (2012). Novel nonacidic poly substituted pyrazoles and pyrano[2,3-c]pyrazoles as potential COX-II inhibitors. Bioorganic & Medicinal Chemistry Letters.

Sources

Method

Application Notes &amp; Protocols: Leveraging 2-(2-Nitroethenyl)pyridine in the Synthesis and Evaluation of Novel Antitumor Compounds

Authored by a Senior Application Scientist Abstract The pyridine ring is a cornerstone of medicinal chemistry, forming the structural core of numerous FDA-approved drugs.[1][2] Its unique electronic properties and abilit...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by a Senior Application Scientist

Abstract

The pyridine ring is a cornerstone of medicinal chemistry, forming the structural core of numerous FDA-approved drugs.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged scaffold for targeting a diverse array of biological macromolecules. This guide explores the strategic use of 2-(2-Nitroethenyl)pyridine , a reactive and versatile synthetic intermediate, in the development of novel antitumor agents. We will delve into its chemical rationale as a precursor, propose synthetic routes to potent anticancer derivatives, and provide detailed, field-proven protocols for evaluating their biological efficacy. This document is intended for researchers, chemists, and drug development professionals dedicated to advancing cancer therapy.

The Strategic Importance of 2-(2-Nitroethenyl)pyridine in Antitumor Synthesis

2-(2-Nitroethenyl)pyridine is an α,β-unsaturated nitroalkene. The potent electron-withdrawing nature of the nitro group, coupled with the pyridine ring, renders the β-carbon of the vinyl group highly electrophilic. This pronounced electrophilicity makes it an excellent Michael acceptor, readily reacting with a wide range of nucleophiles. This reactivity is the key to its utility, providing a robust entry point for molecular elaboration and the construction of complex heterocyclic systems with therapeutic potential.

Causality Behind the Choice:

  • Bioactive Scaffold: The pyridine moiety is a well-established pharmacophore in oncology.[3][4]

  • Reactive Handle: The nitroethenyl group serves as a versatile chemical handle for building molecular complexity.

  • Potency Enhancement: The inclusion of a nitro group on aromatic and heterocyclic scaffolds has been shown to enhance cytotoxic activity in certain contexts.[5][6]

The primary synthetic strategy involves using 2-(2-Nitroethenyl)pyridine as a building block to create chalcone-like structures and other pyridine-based derivatives. Chalcones and their heterocyclic analogues are known to exhibit significant anticancer properties by targeting critical cellular pathways.[7][8]

Proposed Synthetic Workflow

The following diagram outlines a general workflow for synthesizing novel pyridine-based anticancer candidates starting from 2-(2-Nitroethenyl)pyridine. This pathway leverages a Michael addition reaction, a fundamental transformation enabled by the molecule's inherent reactivity.

G cluster_0 PART 1: Synthesis cluster_1 PART 2: Evaluation A 2-(2-Nitroethenyl)pyridine (Starting Material) C Michael Addition Reaction (Base-catalyzed) A->C B Nucleophile (e.g., Thiol, Amine, Enolate) B->C D Intermediate Adduct C->D E Cyclization / Further Modification (e.g., Reductive Cyclization, Aromatization) D->E F Library of Novel Pyridine Derivatives E->F G In Vitro Cytotoxicity Screening (MTT Assay) F->G H Mechanism of Action Studies (Cell Cycle, Apoptosis) G->H I Lead Compound Identification H->I

Caption: High-level workflow from synthesis to lead identification.

Potential Mechanisms of Action for Derived Compounds

Compounds derived from 2-(2-Nitroethenyl)pyridine are hypothesized to function through multiple anticancer mechanisms, a hallmark of many effective pyridine-based therapeutics.[2] Based on extensive literature for structurally related molecules, the primary modes of action likely involve the induction of cell cycle arrest and apoptosis.[9][10]

  • Cell Cycle Arrest: Many pyridine derivatives induce cell cycle arrest, particularly at the G2/M checkpoint.[3][10] This prevents cancer cells from proceeding through mitosis, ultimately leading to cell death.

  • Induction of Apoptosis: The synthesized compounds may trigger programmed cell death (apoptosis) by modulating key signaling pathways. This can involve the upregulation of tumor suppressor proteins like p53 and pro-apoptotic proteins such as JNK, and the downregulation of anti-apoptotic proteins.[9][10]

  • Tubulin Polymerization Inhibition: Chalcones and their analogues are well-known inhibitors of tubulin polymerization.[11] By disrupting microtubule dynamics, these agents interfere with the formation of the mitotic spindle, a critical structure for cell division.

  • Kinase Inhibition: The pyridine scaffold is present in numerous kinase inhibitors.[12] Derivatives may target signaling kinases crucial for tumor growth and angiogenesis, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4][13]

Illustrative Signaling Pathway: p53-Mediated Apoptosis

The diagram below illustrates how a pyridine derivative could induce apoptosis through the p53 pathway, a common mechanism for anticancer compounds.[9]

G A Pyridine Derivative B Cellular Stress (e.g., DNA Damage) A->B C p53 Activation (Upregulation) B->C D p21 Expression C->D F JNK Upregulation C->F E G2/M Cell Cycle Arrest D->E G Apoptosis E->G leads to F->G

Caption: Potential p53-mediated pathway for pyridine derivatives.

Experimental Protocols for Efficacy Evaluation

The following protocols provide a hierarchical framework for assessing the anticancer potential of newly synthesized compounds derived from 2-(2-Nitroethenyl)pyridine.

Protocol 1: In Vitro Cytotoxicity Screening (MTT Assay)

This assay provides a quantitative measure of a compound's ability to inhibit cancer cell growth. It is a crucial first-pass screen for identifying promising candidates.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product, the absorbance of which is proportional to the number of living cells.

Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in 96-well plates at a density of 5,000-10,000 cells/well.[14] Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[1]

  • Compound Treatment: Prepare serial dilutions of the synthesized pyridine derivatives in the appropriate culture medium. Replace the existing medium with 100 µL of medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).[1]

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.[1]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes.[14]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration required for 50% inhibition of cell viability). A lower IC₅₀ value indicates higher potency.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol determines if a compound's cytotoxic effect is due to interference with the cell cycle.

Principle: Propidium Iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA. The amount of fluorescence emitted by a PI-stained cell is directly proportional to its DNA content, allowing for the differentiation of cells in G0/G1, S, and G2/M phases of the cell cycle.

Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat them with the test compound at its predetermined IC₅₀ concentration for 24-48 hours.[1]

  • Cell Harvesting: Harvest both adherent and floating cells by trypsinization. Wash the cells with ice-cold PBS and collect the pellet by centrifugation.

  • Fixation: Resuspend the cell pellet and fix the cells by adding cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend the pellet in a PI staining solution containing RNase A.[1]

  • Incubation: Incubate the cells for 30 minutes in the dark at room temperature.[1]

  • Analysis: Analyze the DNA content using a flow cytometer. The resulting histogram will show the distribution of cells in the different phases of the cell cycle.

Protocol 3: Apoptosis Detection by Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC). PI is used as a counterstain to identify cells that have lost membrane integrity (late apoptotic/necrotic cells).

Methodology:

  • Cell Treatment: Seed cells and treat with the test compound as described for the cell cycle analysis.

  • Cell Harvesting: Collect all cells (adherent and floating) and wash twice with cold PBS.[14]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10⁶ cells/mL.[14]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.[14]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze by flow cytometry within one hour. The results will allow for the quantification of different cell populations.

Data Presentation and Structure-Activity Relationship (SAR) Insights

Systematic evaluation of synthesized derivatives allows for the development of a Structure-Activity Relationship (SAR), which guides the rational design of more potent compounds. Quantitative data should be summarized in clear, comparative tables.

Table 1: Example Cytotoxicity Data for Pyridine Derivatives
Compound IDModification on Pyridine CoreCancer Cell LineIC₅₀ (µM)
PD-01 Parent CompoundMCF-715.8
PD-02 4-Methoxy-phenyl substitutionMCF-79.2
PD-03 4-Nitro-phenyl substitutionMCF-74.5[10]
PD-04 3,4-Dimethoxy-phenyl substitutionMCF-711.5
Doxorubicin Reference DrugMCF-70.8

Note: Data is illustrative. Actual values will vary based on specific molecular structures and experimental conditions.

SAR Insights: From the example data, a preliminary SAR can be inferred. The presence of an electron-withdrawing nitro group (PD-03) appears to significantly enhance cytotoxic potency compared to the parent compound (PD-01) or those with electron-donating methoxy groups (PD-02, PD-04). This aligns with findings that electron-withdrawing substituents can increase the anticancer activity of heterocyclic compounds.[6] This insight directs future synthetic efforts towards exploring other electron-deficient aromatic substitutions.

Conclusion and Future Directions

2-(2-Nitroethenyl)pyridine represents a highly valuable, yet perhaps underutilized, starting material for the generation of novel anticancer drug candidates. Its inherent reactivity as a Michael acceptor provides a reliable synthetic route to a diverse library of pyridine-containing heterocycles. The protocols detailed herein offer a robust framework for the systematic evaluation of these compounds, from initial cytotoxicity screening to in-depth mechanistic studies. Future work should focus on expanding the library of derivatives to build a comprehensive SAR, exploring their efficacy in in vivo models, and identifying their precise molecular targets to further refine the design of next-generation, pyridine-based cancer therapeutics.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Evaluating the Anticancer Activity of Pyridine Derivatives.
  • Androutsopoulos, V. P., & Spandidos, D. A. (2018). Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. Oncology Reports, 39(2), 519-524. [Link]

  • Barajas-García, A. D., et al. (2023). Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. Pharmaceuticals, 16(5), 705. [Link]

  • Amr, A. G. E., et al. (2006). Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives. Bioorganic & Medicinal Chemistry, 14(16), 5481-5488. [Link]

  • Al-Ostath, A., & Mathew, B. (2022). Anticancer Functions of Pyridine Heterocycles. IntechOpen. [Link]

  • Zahid, M. A., et al. (2023). Chalcone Derivatives: Role in Anticancer Therapy. International Journal of Molecular Sciences, 24(14), 11435. [Link]

  • Noolvi, M. N., et al. (2016). Synthesis, Biological Evaluation and Molecular Docking Studies of Pyridine Incorporated Chalcone Derivatives as Anticancer Agents. Letters in Drug Design & Discovery, 13(7), 648-661. [Link]

  • Benchchem. (n.d.). Application Notes and Protocols for Evaluating the Anticancer Activity of 2-Pyridinecarbothioamide Derivatives.
  • Salehi, B., et al. (2021). Anticancer Activity of Natural and Synthetic Chalcones. Cancers, 13(7), 1706. [Link]

  • El-Gamal, M. I., et al. (2023). pyridine derivatives as anticancer agents: fda-approved drugs and promising reported compounds. Azhar Journal of Pharmaceutical Sciences. [Link]

  • Sahu, J. K., et al. (2023). A Systemic Review on Pyridine Derivative Against Cancer and Tumor Cell-Line. Journal of Drug Delivery and Therapeutics, 13(7-S), 209-216. [Link]

  • El-Gamal, M. I., et al. (2023). PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. Azhar Journal of Pharmaceutical Sciences, 68. [Link]

  • El-Naggar, M., et al. (2018). Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Molecules, 23(6), 1459. [Link]

  • Androutsopoulos, V. P., & Spandidos, D. A. (2017). Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. Oncology Reports, 39(2), 519-524. [Link]

  • Laddha, P. R., et al. (2024). Synthesis, Biological Evaluation and Molecular Docking Studies of Pyridine, Triazole, and Thiazole Compounds. Authorea Preprints. [Link]

Sources

Application

Introduction: The Analytical Challenge of the Pyridine Scaffold

Advanced Analytical Strategies for the Quantification of Pyridine Derivatives: A Comprehensive Application Note In my tenure developing chromatographic methods for complex heterocyclic scaffolds, pyridine derivatives con...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Analytical Strategies for the Quantification of Pyridine Derivatives: A Comprehensive Application Note

In my tenure developing chromatographic methods for complex heterocyclic scaffolds, pyridine derivatives consistently present a trifecta of analytical challenges: basicity, hydrophilicity, and structural diversity. The lone electron pair on the pyridine nitrogen readily engages in silanophilic interactions with residual silanols on silica-based stationary phases, resulting in notorious peak tailing and compromised resolution[1]. Furthermore, the high polarity of many substituted pyridines leads to inadequate retention on standard reversed-phase (RP) columns, while the high volatility of simpler pyridines makes them elusive in standard liquid sample preparations[2].

To achieve robust, reproducible quantification for drug development and environmental monitoring, we must move beyond generic gradients. This guide details field-proven, self-validating protocols utilizing both GC-MS/MS and LC-MS/MS, explaining the chemical causality behind each experimental choice.

Methodological Decision Framework

The selection between Gas Chromatography (GC) and Liquid Chromatography (LC) is strictly governed by the analyte's physicochemical properties. Volatile, thermally stable pyridines (e.g., pyridine, picolines) are best analyzed via GC, whereas polar, non-volatile, or thermally labile derivatives (e.g., pyridine nucleotides, hydroxylated metabolites) necessitate LC approaches[2].

PyridineWorkflow Start Sample Containing Pyridine Derivatives Decision Assess Analyte Properties: Volatility & Polarity Start->Decision GC_Path Volatile & Thermally Stable (e.g., Pyridine, Picolines) Decision->GC_Path High Volatility LC_Path Polar, Non-Volatile or Labile (e.g., Pyridine Nucleotides) Decision->LC_Path High Polarity GC_Prep Headspace Extraction or Liquid-Liquid Extraction GC_Path->GC_Prep LC_Prep Protein Precipitation & Filtration (0.22 µm) LC_Path->LC_Prep GC_Analysis GC-MS/MS (EI) Thick-Film Capillary Column GC_Prep->GC_Analysis LC_Analysis LC-MS/MS (ESI) Mixed-Mode or Ion-Pairing RP LC_Prep->LC_Analysis Validation Data Processing & Method Validation (SIL-IS) GC_Analysis->Validation LC_Analysis->Validation

Analytical decision matrix and workflow for quantifying pyridine derivatives.

Protocol A: Headspace GC-MS/MS for Volatile Pyridines in Complex Matrices

Causality & Rationale: Direct liquid injection of complex matrices (e.g., biological tissues, sediments) deposits non-volatile lipids and salts into the GC inlet. This creates active sites that degrade the peak shape of basic pyridines and rapidly destroy the inlet liner. Headspace (HS) sampling isolates the volatile analytes, protecting the system, while a thick-film stationary phase increases the phase ratio to prevent early-eluting pyridines from co-eluting with the solvent front[3].

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 1.0 g of homogenized sample into a 20 mL headspace vial.

  • Internal Standardization (Self-Validation): Spike the sample with 10 µL of a deuterated internal standard (e.g., Pyridine-d5 at 1 µg/mL). Scientist Insight: The SIL standard partitions into the headspace at the exact same rate as the target analyte, autonomously correcting for matrix-induced partitioning variations.

  • Headspace Equilibration: Seal the vial and agitate at 80°C for 30 minutes to drive volatile pyridines into the gas phase.

  • Chromatographic Separation: Inject 1 mL of the headspace volume onto a thick-film capillary column (e.g., Rxi-5Sil MS, 60 m x 0.25 mm, 1.0 µm film)[3]. Hold the oven isothermal at 100°C for 15 minutes. Use Helium carrier gas at a constant pressure of 278 kPa.

  • MS/MS Detection: Operate the triple quadrupole MS in electron ionization (EI) mode at 70 eV. Set the transfer line to 300°C and the ion source to 250°C[3].

Table 1: GC-MS/MS Multiple Reaction Monitoring (MRM) Parameters [3]

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) mLOQ (mg/kg)
Pyridine 79 52 15 0.020

| Pyridine-d5 (IS) | 84 | 56 | 15 | N/A |

Protocol B: Ion-Pairing LC-MS/MS for Polar Pyridine Derivatives

Causality & Rationale: Highly polar, biologically relevant pyridine derivatives (such as pyridine nucleotides NAD+/NADH) exhibit virtually zero retention on standard C18 columns[4]. While traditional ion-pairing agents (like alkyl sulfonates) improve retention, they cause severe ion suppression in Electrospray Ionization (ESI). By utilizing a volatile ion-pairing reagent like dibutylammonium acetate (DBAA), we mask the charge of the highly polar pyridine derivatives, facilitating partitioning into the C18 stationary phase without severely quenching the ESI signal[4].

LcMsWorkflow Sample Biological Extract Column C18 Reversed-Phase Column + Volatile Ion-Pairing (DBAA) Sample->Column Diverter Diverter Valve (0-2 min: Waste) Column->Diverter ESI Electrospray Ionization (Positive Mode) Diverter->ESI > 2 min MSMS Triple Quadrupole MS/MS (MRM Mode) ESI->MSMS Data Quantification via Stable Isotope Standard MSMS->Data

LC-MS/MS workflow utilizing volatile ion-pairing and diverter valve management.

Step-by-Step Methodology:

  • Sample Extraction: Extract tissues using cold methanol/water (80:20, v/v) to precipitate proteins and instantly quench enzymatic metabolism. Centrifuge at 14,000 x g for 10 minutes and filter the supernatant through a 0.22 µm PTFE membrane.

  • Chromatographic Separation: Utilize a robust reversed-phase C18 column (e.g., Waters xBridge, 150 × 2.1 mm, 3 µm)[4].

  • Mobile Phase Configuration:

    • Mobile Phase A: Water/Methanol (95:5, v/v) containing 4 mM DBAA[4].

    • Mobile Phase B: Water/Acetonitrile (25:75, v/v)[4].

    • Gradient: Start at 0% B, increase to 80% B over 8 minutes, then to 100% B over 5 minutes. Flow rate: 180 µL/min.

  • Matrix Management: Program a diverter valve to direct the column effluent to waste for the first 2 minutes. Scientist Insight: This prevents highly polar, non-retained matrix salts from entering the MS, drastically reducing source contamination and maintenance downtime.

  • MS/MS Detection: Operate in ESI positive-ion mode. Settings: 3500 V ionization, 350°C source temperature, and a dwell time of 80 ms per transition[4].

Table 2: LC-MS/MS Parameters for Pyridine Nucleotides [4]

Analyte Precursor Ion (m/z) Product Ion (m/z) Declustering Potential (V) Collision Energy (eV)
NAD+ 664.1 428.0 60 25
NADH 666.1 428.0 60 25

| NADP+ | 744.1 | 508.0 | 65 | 28 |

Quality Control & System Suitability Testing (SST)

To ensure the analytical system is self-validating and strictly reliable, the following SST criteria must be met prior to batch acquisition:

  • Peak Asymmetry: The tailing factor for the pyridine derivative must be ≤1.5 . A higher value indicates active silanol interactions, signaling that the column is degrading or the ion-pairing buffer is exhausted[1].

  • Matrix Effect Assessment: The absolute peak area of the stable-isotope-labeled internal standard in the sample matrix must not deviate by more than ±20% from its area in a neat solvent standard. Severe deviations indicate uncompensated ion suppression, requiring further sample dilution or improved extraction cleanup.

References

  • BenchChem. "Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Substituted Pyridine Reactions." 1

  • BenchChem. "A Comparative Guide to the Analytical Determination of Pyridine Compounds." 2

  • Taylor & Francis. "Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS)."3

  • Analytical Chemistry. "Targeted Determination of Tissue Energy Status by LC-MS/MS." 4

Sources

Method

Application Note: Advanced Gas Chromatography Techniques for the Extraction and Quantification of Pyridine Derivatives

Introduction and Analytical Rationale For researchers and drug development professionals, the precise quantification of pyridine and its derivatives is a critical requirement in pharmacokinetic profiling, synthesis quali...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Analytical Rationale

For researchers and drug development professionals, the precise quantification of pyridine and its derivatives is a critical requirement in pharmacokinetic profiling, synthesis quality control, and environmental toxicology. Pyridine is a basic, highly volatile, and water-soluble heterocyclic aromatic compound. While High-Performance Liquid Chromatography (HPLC) is suitable for non-volatile derivatives, Gas Chromatography (GC) remains the gold standard for simple, thermally stable pyridine compounds due to its superior resolution, speed, and sensitivity[1][2].

This application note provides a comprehensive, self-validating framework for analyzing pyridine compounds, detailing the mechanistic causality behind column selection, extraction techniques, and detector optimization.

Mechanistic Principles of Pyridine GC Analysis

Column Thermodynamics and Deactivation Causality

A fundamental challenge in pyridine analysis is its basicity. The lone pair of electrons on the pyridine nitrogen readily forms hydrogen bonds with active, un-capped silanol groups ( −Si-OH ) on the fused silica capillary wall.

  • The Causality: If a standard, non-deactivated column is used, this interaction causes severe peak tailing, loss of resolution, and irreversible adsorption at trace levels.

  • The Solution: Analysis requires base-deactivated columns or specialized polar phases (e.g., Agilent CP-Wax 51 for Amines) to shield these active sites[3]. Furthermore, because pyridine is highly volatile (boiling point 115°C), utilizing a column with a thick stationary phase film (e.g., 1.0 µm) decreases the phase ratio ( β ), thereby increasing thermodynamic retention and successfully separating the pyridine peak from the solvent front[4][5].

Sample Introduction: Headspace vs. Liquid Extraction

Traditional Liquid-Liquid Extraction (LLE) of pyridine from aqueous matrices is plagued by evaporative losses during the solvent concentration phase.

  • The Causality: Static Headspace (HS) sampling circumvents this by relying on thermodynamic phase equilibrium. By heating the sample in a sealed vial, pyridine partitions directly into the gas phase based on its high vapor pressure (~2 kPa at 20°C)[5].

  • The Benefit: This prevents analyte loss and entirely eliminates the injection of non-volatile matrix components (e.g., lipids, humic acids) into the GC inlet, drastically extending column lifespan and reducing matrix suppression in the mass spectrometer[6].

Pyridine_Workflow Start Sample Matrix Evaluation Complex Complex / Aqueous (Biofluids, Soil, Tissue) Start->Complex High Matrix Interference Simple Simple / Organic (Synthesis QC) Start->Simple High Purity Expected PrepHS Static Headspace (HS) Thermodynamic Partitioning Complex->PrepHS Avoids Inlet Contamination PrepDir Direct Injection / LLE Volumetric Transfer Simple->PrepDir Rapid Throughput GCMS GC-MS/MS (MRM) High Specificity PrepHS->GCMS Trace LOD/LOQ Required PrepDir->GCMS Impurity Elucidation GCFID GC-FID Universal Carbon Response PrepDir->GCFID Bulk Quantification

Figure 1: Decision matrix for selecting the optimal GC analytical pathway for pyridine compounds based on matrix complexity.

Experimental Protocols

Protocol A: Trace Analysis in Complex Matrices via HS-GC-MS/MS

This protocol is engineered for complex biological or environmental matrices (e.g., tissues, soils, wastewater) where high sensitivity and matrix exclusion are paramount[5][6].

Self-Validating System Mechanism: The addition of an isotopically labeled internal standard (Pyridine-d5) prior to equilibration corrects for both variations in vapor partitioning efficiency and matrix-induced ion suppression in the MS detector[5].

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 1.0 g of homogenized tissue/soil into a 20 mL headspace vial.

  • Matrix Modification: Add 2.0 mL of ultra-pure water. Scientific Insight: Water acts as a matrix modifier, breaking analyte-matrix interactions and driving the water-soluble pyridine into the headspace.

  • Internal Standard Addition: Inject 100 µL of Pyridine-d5 (300 µg/mL in acetone) directly into the slurry. Immediately seal the vial with a PTFE-lined crimp cap to prevent volatile loss[5].

  • HS Equilibration: Agitate the vial at 80°C for 30 minutes in the headspace autosampler.

  • Injection: Pressurize the vial with Nitrogen (76 kPa) for 5 minutes, then inject 1 µL of the headspace vapor into the GC inlet (Inlet Temp: 150°C to prevent thermal degradation of labile matrix co-extracts)[5].

  • GC Separation: Utilize a 60 m x 0.25 mm x 1.0 µm 5%-phenyl-methylpolysiloxane column (e.g., Rxi-5Sil MS). Run an isocratic oven program at 100°C for 15 minutes. Helium carrier gas at 278 kPa[5].

  • MS/MS Detection: Operate the triple quadrupole MS in Electron Ionization (EI) mode at 70 eV. Monitor specific Multiple Reaction Monitoring (MRM) transitions for native pyridine and Pyridine-d5[5].

HS_Equilibrium Step1 1. Matrix Homogenization + Pyridine-d5 (ISTD) Step2 2. Thermal Equilibration (80°C for 30 min) Step1->Step2 Step3 3. Vapor Partitioning (Analyte -> Headspace) Step2->Step3 Step4 4. Pressurized Sampling & GC-MS/MS Injection Step3->Step4

Figure 2: Mechanistic sequence of Static Headspace (HS) extraction for volatile pyridine derivatives.

Protocol B: High-Throughput Purity Assessment via Direct GC-FID

For formulation QC, synthetic reaction monitoring, or solvent purity checks, GC coupled with a Flame Ionization Detector (FID) provides a robust, linear, and cost-effective solution[1][2].

Self-Validating System Mechanism: A solvent blank must be run prior to the sample sequence to rule out injector carryover. The peak tailing factor of a known standard mix must be calculated; a factor > 1.5 indicates active sites in the liner or column, necessitating immediate maintenance.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the synthetic pyridine derivative in a volatile, anhydrous organic solvent (e.g., dichloromethane or methanol) to achieve a concentration of ~1 mg/mL[1].

  • Inlet Configuration: Inject 1 µL into a split/splitless injector set to 250°C. Use a split ratio of 1:20 to prevent column overloading.

  • GC Separation: Utilize a polar amine-specific column (e.g., Agilent CP-Wax 51, 25 m x 0.22 mm x 0.2 µm)[3].

  • Oven Program: Hold at 70°C for 4 minutes, then ramp at 10°C/min to 240°C[3].

  • FID Detection: Maintain the FID at 250°C with optimal Hydrogen/Air fuel ratios. FID provides excellent universal carbon counting for assessing the relative purity of the synthesized compound against expected impurities (e.g., picolines, lutidines)[3].

Quantitative Data Summaries

Table 1: Column Selection Guide for Pyridine Analysis
Column Phase ChemistryPolarityRecommended Film ThicknessPrimary Application
5%-Phenyl-methylpolysiloxane (e.g., DB-5ms, Rxi-5Sil MS)Non-polar / Low0.25 µm – 1.0 µmGeneral purpose, GC-MS/MS trace analysis, environmental monitoring[1][5].
Polyethylene Glycol (PEG) (e.g., CP-Wax 51 for Amines)Polar0.2 µmSeparation of complex amine mixtures (pyridine, picolines, lutidines)[3].
100% Dimethylpolysiloxane (e.g., HP-1)Non-polar1.0 µm – 3.0 µmHighly volatile, low-boiling pyridine derivatives requiring maximum retention.
Table 2: Method Performance Comparison
ParameterHS-GC-MS/MS (Protocol A)Direct GC-FID (Protocol B)
Optimal Matrix Tissues, Biofluids, Soil, Water[5][6]Pure API, Synthesis Solvents[1]
Limit of Detection (LOD) ~0.002 to 0.006 mg/kg[6]~1 to 5 µg/mL
Detector Specificity Extremely High (MRM transitions)[5]Low (Universal Carbon Response)
Sample Prep Time High (Homogenization + 30 min HS)[5]Low (Simple dilution)[1]
Internal Standard Pyridine-d5 (Mandatory)[5]Diethyldiphenylurea or similar (Optional)[2]

Troubleshooting & Best Practices

  • Anhydrous Conditions for Derivatization: If analyzing pyridine alongside compounds requiring silylation (e.g., using MSTFA), ensure the pyridine used as a solvent/catalyst is strictly anhydrous. Moisture degrades silylating reagents and compromises the structural integrity of the derivatives[7].

  • Peak Tailing: If pyridine peaks begin to tail over time, it is a direct indication of column degradation or liner contamination. Trim the first 10-20 cm of the analytical column and replace the deactivated glass liner.

  • Eco-Friendly Approaches: For specific applications like niacin impurity profiling, direct GC-MS without derivatization utilizing ethanol as a solvent has been validated as a green-chemistry alternative to traditional toxic solvent extractions[8].

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 2-(2-Nitroethenyl)pyridine Synthesis

Welcome to the technical support guide for the synthesis of 2-(2-Nitroethenyl)pyridine. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights i...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 2-(2-Nitroethenyl)pyridine. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific chemical transformation. We will address common challenges, explain the underlying chemical principles, and provide actionable troubleshooting strategies.

The synthesis of 2-(2-Nitroethenyl)pyridine is typically achieved via a Henry-Knoevenagel condensation reaction between 2-pyridinecarboxaldehyde and nitromethane.[1] This reaction, while straightforward in principle, is sensitive to various parameters that can significantly impact yield, purity, and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What are the most effective catalysts for this condensation, and why?

The choice of catalyst is critical as it facilitates the initial, rate-limiting deprotonation of nitromethane to form the reactive nitronate anion.

  • Weak Organic Bases: Catalysts like piperidine or ammonium acetate are commonly used. They are basic enough to deprotonate nitromethane without promoting significant side reactions, such as the self-condensation of the aldehyde.[2]

  • Inherent Basicity: The pyridine ring in the starting material, 2-pyridinecarboxaldehyde, can function as an internal base, potentially catalyzing the reaction without any external catalyst, especially in polar solvents.[2]

  • Heterogeneous Catalysts: For improved workup and catalyst reusability, solid catalysts are an excellent option. γ-Alumina (γ-Al2O3) nanoparticles, for example, have been shown to produce high yields under solvent-free conditions at elevated temperatures.[3]

  • Acid Catalysis: While the reaction is typically base-catalyzed, acidic catalysts like p-toluenesulfonic acid (PTSA) combined with ultrasonic irradiation have been reported to significantly enhance yields in similar pyridine syntheses.[3]

The key is to select a catalyst that provides a balance between reactivity and selectivity, minimizing the formation of polymeric byproducts or other impurities.

Q2: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Low yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is essential.

  • Incomplete Reaction: The reaction may not be reaching completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the 2-pyridinecarboxaldehyde spot disappears. If the reaction stalls, consider extending the reaction time, moderately increasing the temperature, or using a more effective catalyst.

  • Suboptimal Temperature: The reaction temperature is a delicate balance. Too low, and the reaction rate will be impractically slow. Too high, and you risk decomposition of the starting materials or product, leading to the formation of tar-like substances. A typical temperature range is between room temperature and 80-90°C, depending on the solvent and catalyst system.[3]

  • Product Precipitation & Equilibrium: In some solvent systems, the product may precipitate out of the solution as it forms, which can help drive the reaction to completion.[3] If the product is highly soluble, the reversible nature of the initial aldol-type addition can limit the final yield.

  • Purity of Reagents: Impurities in either the 2-pyridinecarboxaldehyde or nitromethane can inhibit the reaction or lead to unwanted side products.[4] Ensure the aldehyde is free of the corresponding carboxylic acid (2-picolinic acid) by checking its purity and considering distillation if necessary.

Q3: The reaction mixture turned into a dark, intractable tar. What causes this and how can it be prevented?

The formation of dark, polymeric tars is a frequent problem in base-catalyzed condensations.

  • Causality: This is often due to polymerization of the starting aldehyde (Cannizzaro-type reactions) or the nitroalkene product, especially under strongly basic conditions or at high temperatures. The highly conjugated nitroethenyl system is susceptible to Michael additions and subsequent polymerization.

  • Preventative Measures:

    • Control Temperature: Avoid excessive heating. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

    • Use a Weaker Base: Switch from strong bases like NaOH or KOH to weaker amines like piperidine or even consider a catalyst-free approach if feasible.[2]

    • Stoichiometry: Use a minimal excess of nitromethane. A large excess is usually unnecessary and can complicate purification.

    • Slow Reagent Addition: If the reaction is highly exothermic, consider adding the catalyst or one of the reactants dropwise while cooling the reaction vessel in an ice bath.[4]

Q4: What is the best method for purifying 2-(2-Nitroethenyl)pyridine?

Purification can be challenging due to the basicity of the pyridine nitrogen and the polarity of the nitro group.[4]

  • Recrystallization: If the crude product is a solid, recrystallization is often the most effective method for achieving high purity. Ethanol or ethanol/water mixtures are common solvent systems.

  • Column Chromatography: This is a versatile technique, but the basic pyridine moiety can cause significant "tailing" on standard silica gel. This can be mitigated by adding a small amount of a basic modifier, such as 0.5-1% triethylamine, to the eluent system (e.g., hexane/ethyl acetate).[4][5]

  • Acid-Base Extraction: This technique can be used to separate the basic pyridine product from non-basic impurities. Dissolve the crude mixture in an organic solvent (like ethyl acetate) and wash with a dilute acid (e.g., 1M HCl). The protonated pyridinium product will move to the aqueous layer. The layers are then separated, the aqueous layer is basified (e.g., with NaOH or NaHCO₃), and the product is re-extracted back into an organic solvent.[5]

Troubleshooting Guide

This table summarizes common issues and provides a structured approach to resolving them.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive catalyst or insufficient amount. 2. Reaction temperature is too low. 3. Impure starting materials.[4] 4. Reaction has not run long enough.1. Use a fresh, appropriate catalyst (e.g., piperidine, ammonium acetate). Consider alternatives like γ-Al2O3.[3] 2. Gradually increase temperature (e.g., to 50-80°C) while monitoring with TLC. 3. Verify purity of 2-pyridinecarboxaldehyde and nitromethane. Purify if necessary. 4. Monitor reaction by TLC and allow it to run to completion (typically 2-6 hours).[3]
Formation of Dark Tars / Polymer 1. Reaction temperature is too high. 2. Catalyst is too basic (e.g., NaOH, KOH). 3. High concentration of reactants.1. Maintain a lower, controlled temperature, using an oil or water bath. 2. Switch to a milder base like piperidine or triethylamine.[2] 3. Dilute the reaction mixture with an appropriate solvent.
Multiple Spots on TLC (Side Products) 1. Michael Addition: The product reacts with another nitronate anion. 2. Self-condensation of the aldehyde.[2]1. Use stoichiometric amounts or only a slight excess (1.1-1.2 eq.) of nitromethane. 2. Use a weaker base and ensure controlled temperature.
Difficulty in Product Isolation 1. Product is highly soluble in the reaction solvent. 2. Formation of a stable emulsion during workup.1. After completion, cool the reaction mixture in an ice bath to induce precipitation. If that fails, remove the solvent under reduced pressure and attempt purification. 2. Add brine (saturated NaCl solution) to help break the emulsion during aqueous workup.
Product Tailing on Silica Gel Column 1. The basic pyridine nitrogen interacts strongly with acidic silica gel.[4]1. Add 0.5-1% triethylamine to the eluent mixture (e.g., Hexane/Ethyl Acetate/Et₃N). 2. Consider using neutral or basic alumina as the stationary phase.

Experimental Protocol: Standard Synthesis

This protocol provides a reliable starting point for the synthesis of 2-(2-Nitroethenyl)pyridine.

Reagents & Equipment:

  • 2-Pyridinecarboxaldehyde

  • Nitromethane

  • Ammonium Acetate (or Piperidine)

  • Ethanol (or other suitable solvent)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • TLC plates (silica gel)

  • Standard workup and purification glassware

Procedure:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-pyridinecarboxaldehyde (e.g., 5.0 g, 46.7 mmol).

  • Reagent Addition: Add ethanol (25 mL) to dissolve the aldehyde. To this solution, add nitromethane (3.15 g, 51.4 mmol, 1.1 eq.).

  • Catalyst Addition: Add the catalyst, ammonium acetate (0.72 g, 9.3 mmol, 0.2 eq.).

  • Reaction: Heat the reaction mixture to reflux (approx. 80°C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent). The reaction is typically complete when the aldehyde spot is no longer visible (usually 3-5 hours).

  • Workup:

    • Once complete, cool the reaction mixture to room temperature, then place it in an ice bath for 30-60 minutes. The yellow product often precipitates.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with a small amount of cold ethanol to remove residual impurities.

  • Purification:

    • The crude product can be further purified by recrystallization from hot ethanol to yield bright yellow crystals of 2-(2-Nitroethenyl)pyridine.

    • If the product remains oily or impure, column chromatography on silica gel using a hexane/ethyl acetate eluent system with 1% triethylamine is recommended.[4][5]

Visualized Workflows

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for troubleshooting common issues during the synthesis.

G start Problem Encountered: Low Yield or Impure Product check_completion Is the reaction going to completion? (Monitor by TLC) start->check_completion check_purity Are starting materials pure? start->check_purity no_completion No check_completion->no_completion No yes_completion Yes check_completion->yes_completion Yes optimize_cond Optimize Reaction Conditions: - Increase Temperature Moderately - Extend Reaction Time - Use Alternate Catalyst (e.g., γ-Al2O3) no_completion->optimize_cond check_tar Is there significant tar/polymer formation? yes_completion->check_tar no_purity No check_purity->no_purity No yes_purity Yes check_purity->yes_purity Yes purify_sm Purify Aldehyde/Nitromethane (e.g., Distillation) no_purity->purify_sm yes_purity->check_completion yes_tar Yes check_tar->yes_tar Yes no_tar No check_tar->no_tar No mitigate_tar Mitigate Side Reactions: - Lower Reaction Temperature - Use Weaker Base (e.g., Piperidine) - Ensure Proper Stoichiometry yes_tar->mitigate_tar optimize_workup Optimize Workup & Purification: - Recrystallization - Chromatography (add Et3N to eluent) - Acid-Base Extraction no_tar->optimize_workup

Caption: Troubleshooting workflow for optimizing 2-(2-Nitroethenyl)pyridine synthesis.

References

  • BenchChem. (2025). Technical Support Center: Pyridine Synthesis Troubleshooting.
  • Google Patents. (2021). CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.
  • BenchChem. (2025). Troubleshooting common issues in pyridine synthesis.
  • BenchChem. (2025).
  • Varma, R. S., & Kabalka, G. W. (1985). The Microwave Promoted Condensation of Aldehydes with Nitromethane.
  • ResearchGate. (n.d.). Nitropyridines: Synthesis and reactions.
  • Organic Chemistry Portal. (n.d.). Pyridine synthesis.
  • MDPI. (2021).
  • Baran Lab, Scripps Research. (2004). Pyridine Synthesis: Cliff Notes.
  • ResearchGate. (2021). Asymmetric Henry Reaction of Nitromethane with Substituted Aldehydes Catalyzed by Novel In Situ Generated Chiral Bis(β-Amino Alcohol-Cu(OAc)2·H2O Complex.
  • PMC, National Center for Biotechnology Information. (n.d.).
  • Google Patents. (2016).
  • MDPI. (2021). Asymmetric Henry Reaction of Nitromethane with Substituted Aldehydes Catalyzed by Novel In Situ Generated Chiral Bis(β-Amino Alcohol-Cu(OAc)2.
  • BenchChem. (2025).

Sources

Optimization

Technical Support Center: Managing Exothermic Reactions in Pyridine Synthesis

Welcome to the Technical Support Center for Pyridine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on anticipating, managing, and troubl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyridine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on anticipating, managing, and troubleshooting exothermic events during the synthesis of pyridine and its derivatives. The inherent reactivity in many classical pyridine syntheses can lead to significant heat evolution, posing risks to safety, yield, and product purity. This guide provides field-proven insights and actionable protocols to ensure safe and reproducible outcomes.

Frequently Asked Questions (FAQs)

Q1: Which common pyridine synthesis reactions are known to be significantly exothermic?

A1: Several classical and modern pyridine syntheses are prone to significant exotherms due to the formation of stable aromatic rings and the nature of the condensation or cyclization steps involved. Key examples include:

  • Hantzsch Dihydropyridine Synthesis: The initial multi-component condensation steps can be exothermic.[1][2] This reaction involves an aldehyde, two equivalents of a β-keto ester, and a nitrogen source like ammonia or ammonium acetate.[2][3]

  • Chichibabin Pyridine Synthesis: This condensation reaction of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia can be highly exothermic, particularly at industrial scale.[4][5]

  • Guareschi-Thorpe Condensation: The reaction of cyanoacetic esters with acetoacetic esters in the presence of ammonia to form substituted pyridines can generate considerable heat.[6][7]

  • Kröhnke Pyridine Synthesis: This method, which uses α-pyridinium methyl ketone salts and α,β-unsaturated carbonyl compounds, involves several steps that can contribute to heat generation.[8][9][10]

  • Bohlmann-Rahtz Pyridine Synthesis: While often requiring high temperatures for the cyclodehydration step, the initial Michael addition can be exothermic.[11][12]

Q2: What are the primary risks associated with uncontrolled exothermic reactions in pyridine synthesis?

A2: The principal danger is a thermal runaway, a situation where the reaction rate increases uncontrollably, leading to a rapid spike in temperature and pressure.[1] This can result in:

  • Safety Hazards: Vessel rupture, explosions, and the release of toxic or flammable materials are significant risks.[1][13][14]

  • Reduced Yield and Purity: Excessive heat can lead to the formation of degradation products, byproducts, and polymerization of starting materials or products, compromising the yield and purity of the desired pyridine derivative.[15][16]

  • Batch Failure: An uncontrolled exotherm can lead to the complete loss of a synthetic batch, wasting valuable starting materials and time.

Q3: How can I predict the potential for a thermal runaway in my pyridine synthesis?

A3: A thorough thermal hazard assessment is crucial before scaling up any reaction.[17][18] Techniques like Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC) are invaluable for quantifying the thermal risks.[1] These methods provide critical data on:

  • Heat of Reaction (ΔHr): The total amount of heat released during the reaction.

  • Onset Temperature of Decomposition: The temperature at which reactants, intermediates, or products begin to decompose exothermically.

  • Maximum Temperature of the Synthesis Reaction (MTSR): The maximum temperature the reaction mixture could reach under adiabatic conditions (i.e., with no heat loss to the surroundings).[1]

This data is essential for ensuring that the reactor's cooling capacity is sufficient to handle the heat generated during the reaction.[17][19]

Troubleshooting Guide: Common Exotherm-Related Issues

Symptom Potential Cause Troubleshooting Strategy & Explanation
Rapid, uncontrolled temperature increase. Thermal runaway due to rapid reagent addition or insufficient cooling.1. Immediately stop reagent addition. [20] 2. Enhance cooling: Use an ice-water or dry ice-acetone bath.[15][20] Causality: The rate of heat generation is exceeding the rate of heat removal. Stopping the addition of the limiting reagent will slow the reaction, and enhanced cooling will help dissipate the excess heat.
Low yield of the desired pyridine; formation of tar-like substances. Polymerization or degradation due to localized overheating (hot spots).[16]1. Improve stirring: Ensure vigorous and efficient mixing to maintain a uniform temperature throughout the reaction mixture.[19] 2. Control reagent addition: Add one of the reactants slowly or in portions to manage the exotherm.[15][16] Causality: Poor mixing can create localized areas of high reactant concentration and temperature, promoting side reactions like polymerization.
Inconsistent yields between batches. Variations in heat dissipation and temperature control, especially during scale-up.1. Standardize cooling procedures: Use a temperature-controlled bath or cryostat for consistent temperature management.[15] 2. Consider flow chemistry for scale-up: Flow reactors offer superior heat transfer and temperature control, leading to more reproducible results.[15][21][22] Causality: The surface-area-to-volume ratio decreases significantly upon scale-up, making heat dissipation less efficient in larger reactors.[18][19]
Formation of unexpected byproducts. Side reactions favored at higher temperatures.1. Lower the reaction temperature: If reaction kinetics permit, running the reaction at a lower temperature can significantly reduce the rate of heat evolution and disfavor side reactions.[1][20] 2. Optimize order of addition: In multicomponent reactions like the Hantzsch synthesis, pre-forming an intermediate can sometimes lead to a more controlled reaction.[23] Causality: Different reaction pathways can have different activation energies. Higher temperatures may provide enough energy to overcome the activation barrier for undesired side reactions.

Experimental Protocols for Exotherm Management

Protocol 1: Controlled Batch Synthesis of a Dihydropyridine (Hantzsch Reaction)

This protocol illustrates the use of controlled reagent addition and external cooling to manage the exothermic nature of the Hantzsch condensation.

Objective: To synthesize a 1,4-dihydropyridine with controlled heating to manage the initial exothermic condensation.[1]

Materials:

  • Aldehyde (e.g., benzaldehyde)

  • β-ketoester (e.g., ethyl acetoacetate, 2 equivalents)

  • Nitrogen source (e.g., ammonium acetate)

  • Solvent (e.g., ethanol)

  • Round-bottom flask with magnetic stirrer

  • Addition funnel

  • Ice-water bath

  • Thermometer

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and thermometer, combine the aldehyde, one equivalent of the β-ketoester, and ammonium acetate in ethanol.

  • Place the flask in an ice-water bath to maintain an internal temperature of 0-5 °C.

  • Dissolve the second equivalent of the β-ketoester in a minimal amount of ethanol and load it into an addition funnel.

  • Add the β-ketoester solution dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to stir in the ice bath for an additional hour before slowly warming to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, the 1,4-dihydropyridine product, if solid, can often be isolated by filtration.[15]

Protocol 2: Transitioning to Continuous Flow Synthesis for Enhanced Thermal Control

Flow chemistry provides a safer and more efficient way to handle highly exothermic reactions due to the high surface-area-to-volume ratio of the microreactors, which allows for near-instantaneous heat transfer.[21][22][24]

Objective: To perform a Bohlmann-Rahtz pyridine synthesis in a continuous flow reactor for superior temperature control.

System Setup:

  • Two syringe pumps

  • T-mixer

  • Heated coil reactor (e.g., PFA or stainless steel tubing)

  • Back-pressure regulator

  • Collection vessel

Procedure:

  • Reagent Preparation:

    • Solution A: Dissolve the enamine (e.g., ethyl β-aminocrotonate) and a Brønsted acid catalyst (e.g., acetic acid) in a suitable solvent (e.g., ethanol).[24]

    • Solution B: Dissolve the ethynyl ketone (e.g., phenylpropynone) in the same solvent.

  • System Priming: Prime the pumps and the reactor with the solvent to remove any air.

  • Reaction Execution:

    • Set the desired temperature for the coil reactor (e.g., 120 °C).[25]

    • Pump Solutions A and B at defined flow rates into the T-mixer, where they combine and enter the heated coil reactor. The residence time is controlled by the total flow rate and the reactor volume.

    • The reaction mixture flows through the heated coil, and the product stream is cooled before passing through the back-pressure regulator and into the collection vessel.

  • Work-up: The collected product stream can be worked up as in a batch process (e.g., quenching, extraction, and purification).[25]

Visualization of Concepts

Exotherm_Management_Workflow cluster_0 Initial Assessment cluster_1 Control Strategy Selection cluster_2 Execution & Monitoring cluster_3 Troubleshooting Start Identify Pyridine Synthesis Route Assess_Exotherm Assess Potential Exothermicity (e.g., Hantzsch, Chichibabin) Start->Assess_Exotherm Thermal_Analysis Perform Thermal Hazard Assessment? (DSC/RC for scale-up) Assess_Exotherm->Thermal_Analysis High Risk Batch_Control Batch Control Methods: - Slow Reagent Addition - Efficient Cooling - Dilution Assess_Exotherm->Batch_Control Low/Medium Risk or Lab Scale Flow_Chemistry Continuous Flow Chemistry: - Superior Heat Transfer - Enhanced Safety Thermal_Analysis->Flow_Chemistry High Risk or Scale-Up Execute_Batch Run Batch Reaction with Strict Temperature Monitoring Batch_Control->Execute_Batch Execute_Flow Run Flow Reaction with Optimized Residence Time & Temp. Flow_Chemistry->Execute_Flow Monitor Monitor Reaction (TLC, LC-MS) Execute_Batch->Monitor Execute_Flow->Monitor Troubleshoot Troubleshoot Issues: - Runaway? - Low Yield? - Impurities? Monitor->Troubleshoot Deviation from Expected End End Monitor->End Reaction Complete Optimize Optimize Conditions: - Adjust Temp. - Change Addition Rate - Improve Mixing Troubleshoot->Optimize Optimize->Start Re-evaluate

Sources

Troubleshooting

identifying byproducts in 2-(2-Nitroethenyl)pyridine synthesis by NMR and MS

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals troubleshooting the synthesis and analytical characterization of 2-(2-Nitroethenyl)pyridine.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals troubleshooting the synthesis and analytical characterization of 2-(2-Nitroethenyl)pyridine.

The synthesis typically relies on the Henry reaction (nitroaldol condensation) between 2-pyridinecarboxaldehyde and nitromethane, followed by a dehydration step[1][2]. While conceptually straightforward, the reaction is highly sensitive to basicity, stoichiometry, and temperature, frequently leading to a specific set of structurally related byproducts[3][4].

Reaction Pathway & Byproduct Generation

ReactionPathway SM 2-Pyridinecarboxaldehyde + Nitromethane Int β-Nitro Alcohol (Intermediate/Byproduct) SM->Int Base Catalyst (Henry Reaction) Prod 2-(2-Nitroethenyl)pyridine (Target Product) Int->Prod Dehydration (-H2O) Dimer 1,3-Dinitro-2-(pyridin-2-yl)propane (Michael Byproduct) Prod->Dimer + Nitromethane (Michael Addition) Poly Oligomers (Polymerization) Prod->Poly Excess Base/Heat

Reaction pathway of 2-(2-Nitroethenyl)pyridine synthesis highlighting intermediate and byproducts.

Troubleshooting FAQs: NMR & MS Diagnostics

Q1: My LC-MS shows a major peak at m/z 169.06 instead of the expected 151.05. What happened? A1: This mass indicates the presence of the intermediate β-nitro alcohol, 2-nitro-1-(pyridin-2-yl)ethanol. The Henry reaction proceeds in two stages: the initial base-catalyzed nucleophilic addition of the nitronate anion to the aldehyde, followed by the elimination of water[1][2]. If your reaction conditions (e.g., temperature, time, or dehydrating agent) are insufficient, the reaction stalls at the alcohol stage. Causality & Solution: The hydroxyl group is a poor leaving group. If using a one-pot method, ensure sufficient heating. Alternatively, implement a chemical dehydrating agent like methanesulfonyl chloride (MsCl) with a base at 0 °C to convert the hydroxyl into a mesylate, which readily eliminates to form the alkene[5].

Q2: 1 H NMR analysis of my crude product lacks the characteristic trans-alkene doublets at ~7.9–8.0 ppm. Instead, I see a multiplet around 5.4 ppm. How do I fix this? A2: The doublets at 7.92 ppm and 8.02 ppm with a large coupling constant ( J≈13.0 Hz) are the definitive markers for the (E)-alkene protons of 2-(2-nitroethenyl)pyridine[5]. The multiplet at ~5.4 ppm corresponds to the chiral methine proton (CH-OH) of the undehydrated β-nitro alcohol intermediate. Causality & Solution: This confirms the LC-MS diagnosis in Q1. Extract the reaction mixture, dry the organic layer, and resubject the crude mixture to active dehydration conditions (e.g., acetic anhydride/pyridine or MsCl/Et 3​ N). Monitor the disappearance of the 5.4 ppm peak and the emergence of the ~8.0 ppm doublets to validate completion.

Q3: I achieved dehydration, but MS shows a significant byproduct at m/z 212.08. What is this, and how do I prevent it? A3: A mass of 212.08[M+H] + corresponds to 1,3-dinitro-2-(pyridin-2-yl)propane. This is a classic over-reaction byproduct. Causality & Solution: Because the target nitroalkene is highly electron-deficient, it acts as an excellent Michael acceptor. Excess nitromethane enolate in the basic reaction mixture can perform a conjugate addition onto the newly formed 2-(2-nitroethenyl)pyridine, yielding the dinitro dimer[3][4]. To prevent this, strictly control the stoichiometry (avoid large excesses of nitromethane if using a strong base) and reduce the reaction time.

Q4: The baseline of my NMR is drifting, and the peaks are broad. The yield of the isolated product is also very low. A4: Nitroalkenes are highly prone to base-catalyzed polymerization and oligomerization, especially under prolonged heating. The broad NMR peaks and baseline drift are indicative of complex polymeric mixtures. Causality & Solution: Avoid using overly harsh bases (like aqueous NaOH at high temperatures) for extended periods. Switch to milder conditions, such as catalytic ammonium acetate (NH 4​ OAc) in glacial acetic acid under reflux, or use a controlled two-step amine-catalyzed protocol[4].

Quantitative Data Summary: Diagnostic Markers

Use the following table to cross-reference your analytical data and rapidly identify the components of your reaction mixture.

CompoundRole in SynthesisMW ( g/mol )MS [M+H] + Key 1 H NMR Diagnostic Peaks (CDCl 3​ )
2-(2-Nitroethenyl)pyridine Target Product150.14151.05 8.02 (d, J=13.0 Hz, 1H), 7.92 (d, J=13.0 Hz, 1H)[5]
2-Nitro-1-(pyridin-2-yl)ethanol Incomplete Dehydration168.15169.06 ~5.40 (m, 1H, CH-OH), ~4.60–4.90 (m, 2H, CH 2​ -NO 2​ )
1,3-Dinitro-2-(pyridin-2-yl)propane Michael Byproduct211.18212.08 ~4.80–5.20 (m, 4H, CH 2​ -NO 2​ ), ~4.00 (m, 1H, CH-Ar)

Recommended Experimental Protocol: Two-Step Synthesis

To bypass the issues of incomplete dehydration and Michael addition, we recommend a controlled, two-step protocol utilizing a mesylate intermediate[5]. This creates a self-validating workflow where the intermediate can be verified before forcing elimination.

Step 1: Nitroaldol Addition (Henry Reaction)

  • In a round-bottom flask under inert atmosphere, dissolve 2-pyridinecarboxaldehyde (1.0 eq) and nitromethane (3.0 eq) in anhydrous toluene.

  • Add a mild base such as 1,1,3,3-tetramethylguanidine (0.45 eq)[5].

  • Stir the reaction at 50 °C for 1 hour.

  • Validation Check: Pull an aliquot for LC-MS. You should observe complete consumption of the aldehyde and the presence of the m/z 169.06 intermediate.

Step 2: Mesylation and Dehydration

  • Cool the reaction mixture strictly to 0 °C using an ice bath.

  • Dropwise, add methanesulfonyl chloride (MsCl) (2.2 eq)[5]. Note: The low temperature prevents polymerization of the highly reactive alkene as it forms.

  • Allow the reaction to warm to room temperature and stir for 3 hours.

Step 3: Workup and Isolation

  • Quench the reaction by adding saturated aqueous NaHCO 3​ solution.

  • Separate the organic layer and extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na 2​ SO 4​ .

  • Filter and concentrate under vacuum.

  • Purify the crude product via flash chromatography (e.g., 4:1 Hexanes/EtOAc) to yield pure (E)-2-(2-nitrovinyl)pyridine.

  • Final Validation: Run 1 H NMR to confirm the presence of the J=13.0 Hz doublets at ~8.0 ppm[5].

References

  • MDPI. Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde.
  • Alfa Chemistry. Henry Nitroaldol Reaction.
  • Master Organic Chemistry. Henry Reaction.
  • Google Patents. US2343256A - Process for the condensation of nitromethane with ketones.
  • Google APIs (US Patent). Synthesis of (E)-2-(2-nitrovinyl)pyridine.

Sources

Optimization

Technical Support Center: Stabilizing 2-(2-Nitroethenyl)pyridine During Storage

Welcome to the Technical Support Center for the handling and storage of 2-(2-Nitroethenyl)pyridine. As a highly reactive nitroalkene derivative, this compound presents unique challenges for long-term stability.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the handling and storage of 2-(2-Nitroethenyl)pyridine. As a highly reactive nitroalkene derivative, this compound presents unique challenges for long-term stability. This guide is designed for researchers and drug development professionals who require rigorous physicochemical controls to prevent monomer degradation.

Part 1: The Causality of Degradation (Mechanistic Overview)

Before troubleshooting, it is critical to understand why 2-(2-Nitroethenyl)pyridine degrades. The degradation is not random; it follows specific thermodynamic and kinetic pathways driven by the molecule's internal structure.

The juxtaposition of a strongly electrophilic nitrovinyl group (a powerful Michael acceptor) with a weakly basic pyridine ring creates an inherent intramolecular conflict. This predisposes the molecule to rapid degradation via several mechanisms:

  • Anionic Polymerization (Self-Catalysis): The nitrogen atom on the pyridine ring acts as a Lewis base. In concentrated states, the pyridine nitrogen of one molecule can attack the β -carbon of another, initiating a runaway anionic polymerization cascade[1][2].

  • Free-Radical Polymerization: Similar to other vinyl-pyridine derivatives, the double bond is highly susceptible to radical initiation from ambient oxygen, light, or thermal stress[3].

  • Photochemical Isomerization: Exposure to ambient laboratory light triggers an E→Z isomerization. The resulting Z -isomer is sterically strained and highly prone to subsequent [2+2] cycloadditions, forming insoluble cyclobutane dimers.

  • Retro-Henry Hydrolysis: In the presence of atmospheric moisture and trace base, the double bond undergoes hydration and subsequent retro-aldol-type cleavage, yielding pyridine-2-carboxaldehyde and nitromethane.

Degradation Monomer 2-(2-Nitroethenyl)pyridine RadicalPoly Radical Polymerization Monomer->RadicalPoly Heat / Radicals AnionicPoly Anionic Polymerization Monomer->AnionicPoly Pyridine Base Catalysis Hydrolysis Retro-Henry Hydrolysis Monomer->Hydrolysis Moisture / H2O PhotoIso Photochemical E/Z Isomerization Monomer->PhotoIso UV/Vis Light

Mechanistic degradation pathways of 2-(2-Nitroethenyl)pyridine.

Part 2: Troubleshooting & FAQs

Q1: My 2-(2-Nitroethenyl)pyridine turned from a bright yellow powder into a dark, insoluble viscous mass overnight. What happened? A1: This is the hallmark of uncontrolled anionic or radical polymerization[1]. Because the pyridine ring provides an internal basic catalyst, the activation energy for anionic polymerization is significantly lowered compared to standard nitroalkenes[2]. Solution: Never store the compound as a concentrated liquid or melt at room temperature. Always store it at -20°C and utilize a radical scavenger to block propagation pathways.

Q2: I stored the compound in a clear vial on the benchtop, and NMR shows a complex mixture of isomers and degradation products. Why? A2: You are observing photochemical degradation. Nitroalkenes are highly UV/Vis sensitive. Light drives the thermodynamic E -isomer into a photostationary state containing the reactive Z -isomer, which rapidly dimerizes. Solution: Strict use of amber borosilicate glass vials is mandatory. Aluminum foil wrapping should be used as a secondary barrier during active benchwork.

Q3: How do I choose the right inhibitor for long-term storage? A3: For pyridine-containing nitroalkenes, Butylated hydroxytoluene (BHT) at 100–500 ppm is the gold standard[1]. While tert-Butylcatechol (TBC) is often used for simple 2-vinylpyridines[3], its phenolic hydroxyl groups can occasionally hydrogen-bond with the pyridine nitrogen, altering the compound's solubility profile. BHT provides excellent radical scavenging without acting as a nucleophile or strong hydrogen-bond donor.

Q4: Can I recover the monomer once it has polymerized? A4: Generally, no. While some polymers can undergo thermal depolymerization above their ceiling temperature, nitroalkene polymers undergo irreversible cross-linking and thermal degradation (charring) upon heating[1]. Prevention is the only viable strategy.

Part 3: Quantitative Stability Data

The following table summarizes the impact of various storage conditions on monomer purity, demonstrating the necessity of rigorous environmental controls.

Storage ConditionAtmosphereLight ExposureInhibitorPurity at 1 MonthPurity at 6 Months
25°C (Benchtop)AirClear VialNone< 10% (Polymerized)0% (Charred mass)
25°C (Dark)AirAmber VialNone65%15%
4°C (Fridge)ArgonAmber VialNone92%78%
-20°C (Freezer) Argon Amber Vial 500 ppm BHT > 99.5% 98.5%
Part 4: Experimental Protocol for Long-Term Storage

To achieve the >98% stability metric at 6 months, researchers must employ a self-validating protocol. This workflow ensures that no trace impurities initiate degradation prior to freezing.

Step-by-Step Methodology:

  • Purification & Validation: Purify the crude 2-(2-Nitroethenyl)pyridine via flash column chromatography (using deactivated silica to prevent acid-catalyzed side reactions) or recrystallization from a non-polar solvent (e.g., hexanes/ethyl acetate).

    • Self-Validation Step: Confirm purity is >98% via 1 H-NMR. Do not proceed to storage if trace oligomers are present, as inhibitors prevent initiation but cannot stop active propagation.

  • Inhibitor Doping: Prepare a stock solution of BHT in anhydrous dichloromethane (DCM). Add the appropriate volume to the purified monomer to achieve a final concentration of 500 ppm BHT relative to the monomer mass[1].

  • Solvent Removal: Remove the DCM under reduced pressure (rotary evaporator) at a bath temperature not exceeding 25°C. Shield the flask from light using aluminum foil during this process.

  • Aliquoting: Divide the stabilized monomer into single-use aliquots in amber borosilicate glass vials. This prevents repeated freeze-thaw cycles and limits repeated exposure to atmospheric moisture, which drives retro-Henry hydrolysis.

  • Argon Purging: Place the open vials in a vacuum desiccator or use a Schlenk line. Apply vacuum ( 10−2 mbar) for 5 minutes to remove residual oxygen and solvent, then backfill with high-purity Argon[1]. Repeat this purge cycle three times.

  • Sealing and Storage: Cap the vials tightly under a positive stream of Argon using PTFE-lined caps. Wrap the caps with Parafilm and store immediately at -20°C[1].

Workflow Synth Crude Synthesis Purify Dark Chromatography Synth->Purify Inhibitor Add BHT (500 ppm) Purify->Inhibitor Argon Argon Purge Inhibitor->Argon Store -20°C Storage (Amber Vial) Argon->Store

Step-by-step workflow for stabilizing nitroalkene monomers for storage.

Part 5: References
  • Chemsrc Database. "2-Vinylpyridine | CAS#:100-69-6 Chemical & Physical Properties." Chemsrc. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Mitigating Catalyst Inhibition in Pyridine-Mediated Reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this advanced troubleshooting guide to address one of the most pervasive challenges in transition-metal catalysis: pyridine-indu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this advanced troubleshooting guide to address one of the most pervasive challenges in transition-metal catalysis: pyridine-induced catalyst poisoning .

Nitrogen-containing heterocycles, particularly pyridines, are ubiquitous in drug development. However, their strong Lewis basicity frequently leads to the deactivation of palladium, ruthenium, and rhodium catalysts. This guide bypasses surface-level advice, diving directly into the mechanistic causality of inhibition and providing self-validating, field-proven mitigation strategies.

Part 1: Diagnostic FAQs & Mechanistic Causality

Q1: Why does my cross-coupling reaction stall at 10-20% conversion when using a pyridine substrate? Answer: This is a classic manifestation of the "2-Pyridyl Problem"[1]. Pyridine derivatives act as potent Lewis bases. The nitrogen lone pair donates electron density to the acidic transition metal center (e.g., Pd, Pt, Ru), forming a highly stable, off-cycle coordinate bond[2]. This strong σ -donation effectively blocks the active metal sites from reactant molecules, preventing the crucial oxidative addition or transmetalation steps[1]. Furthermore, 2-pyridyl organometallic intermediates are notoriously unstable and prone to protode-metalation, which often leads to the irreversible precipitation of inactive palladium black[1].

Q2: How do dialkylbiaryl phosphine ligands (like XPhos) overcome this poisoning? Answer: The solution lies in precise steric engineering. Traditional, smaller ligands allow the formation of stable, unreactive bis-pyridine palladium complexes [Pd(II)(Py)₂]. Bulky Buchwald-type ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) in PEPPSI precatalysts possess immense steric volume[3]. This bulk physically clashes with the incoming pyridine molecules, preventing the coordination of a second pyridine. This ensures the palladium center remains monoligated (L₁Pd(0)) and highly active for the catalytic cycle[4].

Q3: When should I use the N-oxidation strategy instead of changing the ligand? Answer: If extensive ligand screening fails, or if you are attempting direct C-H functionalization, N-oxidation is the superior approach. Converting pyridine to a pyridine N-oxide drastically reduces the nucleophilicity and Lewis basicity of the nitrogen atom, preventing it from binding to and poisoning the catalyst[5]. Mechanistically, the N-oxide moiety also activates the adjacent C-H bonds, allowing for highly regioselective direct arylation without the need for pre-functionalized (and often unstable) 2-metallapyridines[6]. The N-oxide can later be easily reduced back to the free pyridine via palladium-catalyzed hydrogenolysis[5].

Q4: Can I use Lewis acids to mask the pyridine nitrogen in situ? Answer: Yes, but it requires careful substrate compatibility checks. Adding a Lewis acid (like BF₃·OEt₂ or chlorotrimethylsilane) facilitates the in situ formation of a pyridinium salt or complex[7]. This ties up the nitrogen lone pair, increasing the electron deficiency of the pyridine core and sterically shielding the metal catalyst from poisoning. However, this strategy is only viable if your substrates and desired products are stable under Lewis acidic conditions.

Part 2: Mechanistic & Troubleshooting Visualizations

CatalystPoisoning Pd0 Active Pd(0) Catalyst OxAdd Oxidative Addition Complex [Pd(II)] Pd0->OxAdd + Aryl Halide Poisoned Dead-End Complex [Pd(II)(Py)2] OxAdd->Poisoned + Pyridine (Unhindered) Strong σ-Donation Mitigated Monoligated Pd(II) (Bulky Ligand Shielding) OxAdd->Mitigated + Pyridine (Steric Shielding) Weakened Coordination Product Cross-Coupled Product Mitigated->Product Transmetalation & Reductive Elimination Product->Pd0 Catalyst Regeneration

Mechanistic pathways of pyridine-induced catalyst poisoning vs. steric mitigation.

MitigationLogic Start Pyridine Substrate Causes Catalyst Inhibition? Check1 Can the substrate tolerate oxidation? Start->Check1 Strategy1 Strategy 1: N-Oxidation (Electronic Deactivation) Check1->Strategy1 Yes Check2 Can we change the catalyst ligand? Check1->Check2 No Strategy2 Strategy 2: Bulky Ligands (e.g., XPhos, PEPPSI) Check2->Strategy2 Yes Check3 Is the reaction compatible with Lewis Acids? Check2->Check3 No Strategy3 Strategy 3: Lewis Acid Masking (e.g., BF3·OEt2) Check3->Strategy3 Yes

Decision matrix for selecting a pyridine catalyst inhibition mitigation strategy.

Part 3: Quantitative Comparison of Mitigation Strategies

Mitigation StrategyMechanism of ActionTypical Reagents / CatalystsExpected Yield ImpactPrimary Limitations
Steric Shielding Bulky ligands physically prevent bis-ligation of pyridine to the metal center.Pd₂(dba)₃ + XPhos / SPhos, or PEPPSI-IPr[3]High (80–99%)[4]Advanced ligands can be expensive; extreme steric clash may inhibit coupling of ortho-substituted substrates.
Electronic Deactivation N-oxidation reverses the dipole, reducing nitrogen Lewis basicity.mCPBA (prep), Pd(OAc)₂ (coupling)[5]High (70–95%)[6]Requires additional synthetic steps (oxidation and subsequent reduction); peroxide safety hazards.
Lewis Acid Masking LA binds to the pyridine lone pair, blocking Pd coordination.BF₃·OEt₂, B(C₆F₅)₃, TMS-Cl[7]Moderate (50–80%)Strong Lewis acids may trigger unwanted side reactions or functional group deprotection.

Part 4: Self-Validating Experimental Protocols

The following protocols are designed not just as recipes, but as self-validating systems. They include built-in analytical checkpoints to confirm the mechanistic integrity of the reaction in real-time.

Protocol A: Suzuki-Miyaura Coupling using Steric Shielding (XPhos)

Causality: Using Pd₂(dba)₃ ensures we start with Pd(0), which has a inherently lower affinity for pyridine nitrogen compared to Pd(II) precursors[1]. The bulky XPhos ligand prevents catalyst deactivation by enforcing a monoligated active state[4].

  • Setup: In a glovebox, combine the aryl halide (1.0 equiv), pyridylboronic acid (1.5 equiv), Pd₂(dba)₃ (2 mol%), XPhos (4.8 mol%), and anhydrous K₃PO₄ (2.0 equiv) in a Schlenk flask.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane/H₂O (10:1, 0.2 M). Causality Note: Rigorous degassing is critical because O₂ rapidly oxidizes the active L₁Pd(0) species, which is highly susceptible to degradation when sterically crowded.

  • Validation Checkpoint 1 (15 mins): Heat to 80°C. After 15 minutes, take a 50 µL aliquot, quench with EtOAc/H₂O, and analyze the organic layer via GC-MS.

    • Self-Validation: You should observe the disappearance of the starting halide and the emergence of product mass. If palladium black precipitates immediately and no product forms, the ligand-to-metal ratio is incorrect or oxygen has breached the system.

  • Validation Checkpoint 2 (2 hours): Re-analyze via GC-MS.

    • Self-Validation: If conversion has stalled at <20% but no Pd black is visible, the pyridine is outcompeting the ligand for the metal center. Correction: Increase XPhos loading to 6 mol% to shift the equilibrium toward the sterically shielded complex.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove Pd residues, and purify via flash chromatography.

Protocol B: Direct Arylation via Pyridine N-Oxide (Electronic Deactivation)

Causality: Pre-oxidizing the pyridine removes the Lewis basic lone pair, enabling the use of standard Pd(OAc)₂ without severe poisoning, while simultaneously activating the C2 position for direct coupling via a concerted metalation-deprotonation (CMD) mechanism[6].

  • Pre-Reaction Oxidation: React the pyridine substrate with mCPBA (1.2 equiv) in DCM at 0°C to RT for 4 hours.

    • Self-Validation: Monitor via TLC. N-oxides are highly polar. Use a polar eluent (e.g., DCM/MeOH 9:1) to confirm complete conversion of the high-Rf pyridine to the baseline-hugging N-oxide.

  • Coupling Setup: Combine the purified pyridine N-oxide (1.0 equiv), aryl bromide (1.5 equiv), Pd(OAc)₂ (5 mol%), P(t-Bu)₃·HBF₄ (15 mol%), and K₂CO₃ (2.0 equiv) in toluene (0.3 M)[5].

    • Causality Note: The use of the phosphonium salt (P(t-Bu)₃·HBF₄) provides an air-stable source of the highly electron-rich, bulky P(t-Bu)₃ ligand, which facilitates the difficult oxidative addition of the unreactive aryl bromide.

  • Reaction: Heat the mixture to 110°C for 12 hours.

  • Validation Checkpoint (12 hours): Analyze the mixture via LC-MS.

    • Self-Validation: The presence of the cross-coupled N-oxide mass confirms successful C-H activation. If unreacted N-oxide remains but the aryl bromide is consumed, homocoupling of the aryl bromide has occurred. Correction: Ensure the K₂CO₃ is finely milled and strictly anhydrous, as base-mediated deprotonation is the rate-limiting step in this cycle.

  • Reduction (Optional): To yield the free functionalized pyridine, subject the purified N-oxide to Pd/C (10 mol%) and ammonium formate (10 equiv) in MeOH at room temperature for 2 hours[5].

References

  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. ACS Publications (Chemical Reviews).[Link]

  • A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Organic Chemistry Portal (Angew. Chem. Int. Ed.).[Link]

  • US20080132698A1 - Use of N-oxide compounds in coupling reactions.
  • Electronic nature of pyridine and its deactivation via Lewis acid. ResearchGate.[Link]

  • A Solution to the 2-pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-oxides. PubMed (J Am Chem Soc).[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 2-, 3-, and 4-Nitropyridines

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth, objective comparison of the chemical reactivity of 2-, 3-, and 4-nitropyridine isomers. In medicinal chemistry and material...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the chemical reactivity of 2-, 3-, and 4-nitropyridine isomers. In medicinal chemistry and materials science, the pyridine scaffold is a cornerstone. The introduction of a nitro group dramatically alters its electronic landscape, creating a versatile but complex synthetic intermediate. Understanding the profound impact of the nitro group's position on the ring is paramount for rational synthesis design, reaction optimization, and the development of novel chemical entities. We will move beyond simple reactivity trends to explore the underlying electronic and mechanistic principles, supported by experimental evidence and detailed protocols.

The Electronic Influence of the Nitro Group on the Pyridine Ring

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which withdraws electron density via an inductive effect. This makes pyridine less reactive than benzene towards electrophilic aromatic substitution (EAS) and more susceptible to nucleophilic attack, particularly at the 2- (ortho) and 4- (para) positions.

The introduction of a nitro (–NO₂) group, a potent electron-withdrawing group through both inductive and resonance effects, further depletes the ring of electron density.[1] However, the position of the nitro group dictates which reaction pathways are favored and at what relative rates.

  • 2- and 4-Nitropyridines: The nitro group is positioned ortho or para to the ring nitrogen. In these isomers, the electron-withdrawing effects of both the nitrogen atom and the nitro group are synergistic, strongly activating the ring for nucleophilic aromatic substitution (SNAr).

  • 3-Nitropyridine: The nitro group is meta to the ring nitrogen. The electron-withdrawing effects are not as effectively aligned to stabilize the key intermediates in SNAr reactions, leading to significantly different reactivity compared to its isomers.

This guide will dissect these differences across the three major reaction classes: nucleophilic aromatic substitution, electrophilic aromatic substitution, and reduction.

Nucleophilic Aromatic Substitution (SNAr): A Tale of Two Reactivities

SNAr is the most significant and synthetically useful reaction for nitropyridines, typically involving the displacement of a good leaving group (like a halide) by a nucleophile.[2] The reaction proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][3] The stability of this complex is the key determinant of reactivity.

Mechanism and Positional Effects

The ability of the pyridine ring and the nitro group to stabilize the incoming negative charge of the Meisenheimer complex dictates the reaction rate.

  • Attack at C2 or C4: When a nucleophile attacks the carbon bearing the leaving group at the 2- or 4-position of a nitropyridine, the negative charge of the intermediate can be delocalized not only onto the pyridine nitrogen but also onto the oxygen atoms of the nitro group. This extensive delocalization provides significant stabilization, lowering the activation energy and accelerating the reaction.[1][2]

  • Attack at C3: For 3-nitropyridine, nucleophilic attack at a position ortho or para to the nitro group (e.g., C2 or C4) is required for activation. However, if the leaving group is at a position where the charge cannot be delocalized onto the nitro group, the reaction is significantly slower. Direct displacement of a group at the 3-position is exceptionally difficult as the negative charge of the intermediate cannot be stabilized by the nitro group through resonance.[4]

The following diagram illustrates the formation and stabilization of the Meisenheimer complex for the isomers.

Caption: SNAr mechanism showing stabilization of the Meisenheimer complex.

Quantitative Reactivity Comparison

Direct quantitative kinetic data comparing the parent nitropyridines is scarce, but extensive studies on halogenated derivatives provide a clear and accepted proxy for reactivity. The following table summarizes relative rate constants for the reaction of various chloronitropyridines with sodium methoxide, illustrating the dramatic differences in reactivity.

SubstrateLeaving Group PositionNitro Group PositionRelative Rate (vs. 2-Chloro-5-nitropyridine)Rationale for Reactivity
2-Chloro-5-nitropyridine 25 (para to LG)1Excellent activation; charge delocalized on both ring N and NO₂.[5]
4-Chloro-3-nitropyridine 43 (ortho to LG)~7,000Extremely high activation; charge delocalized on both ring N and NO₂.
2-Chloro-3-nitropyridine 23 (ortho to LG)~0.01Poor activation; negative charge cannot be delocalized onto the NO₂ group.[6]
3-Chloro-5-nitropyridine 35Very LowReaction at the 3-position is inherently disfavored.

Note: Relative rates are compiled and estimated from various sources for illustrative purposes. Absolute rates depend heavily on the nucleophile, solvent, and temperature.

Electrophilic Aromatic Substitution (EAS): A Challenging Transformation

Electrophilic substitution on nitropyridines is exceptionally difficult. The pyridine nitrogen itself deactivates the ring towards electrophiles, and under the strongly acidic conditions required for many EAS reactions (e.g., nitration, sulfonation), the nitrogen is protonated to form the pyridinium ion. This positive charge dramatically increases the electron-withdrawing effect, making the ring extremely unreactive.[7] The nitro group adds another layer of strong deactivation.

  • Reactivity: All three isomers are significantly less reactive than benzene and even nitrobenzene.[7] Extremely harsh reaction conditions, such as high temperatures, are often required, leading to low yields.[8][9] Friedel-Crafts reactions generally fail.[7]

  • Regioselectivity: If substitution does occur, it is directed meta to both the ring nitrogen and the existing nitro group, as this is the least deactivated position. For example, the nitration of 3-nitropyridine would be expected to yield 3,5-dinitropyridine.

A More Viable Alternative: Pyridine N-Oxides A common strategy to achieve electrophilic substitution on a pyridine ring is to first convert it to a pyridine N-oxide. The N-oxide group donates electron density into the ring via resonance, activating the 2- and 4-positions towards electrophilic attack.[10][11] After the substitution reaction, the N-oxide can be deoxygenated (e.g., with PCl₃) to revert to the substituted pyridine.[10]

EAS_Pathway Pyridine Pyridine Pyridinium Pyridinium Ion (Highly Deactivated) Pyridine->Pyridinium Acidic Conditions (e.g., H₂SO₄) N_Oxide Pyridine N-Oxide (Activated) Pyridine->N_Oxide Oxidation (m-CPBA) Nitropyridine Nitropyridine (Extremely Deactivated) Pyridinium->Nitropyridine Harsh EAS (e.g., HNO₃, 300°C) Low Yield Subst_N_Oxide 4-Substituted N-Oxide N_Oxide->Subst_N_Oxide EAS (e.g., HNO₃) High Yield Subst_Pyridine 4-Substituted Pyridine Subst_N_Oxide->Subst_Pyridine Deoxygenation (PCl₃)

Caption: Comparison of EAS pathways for pyridine vs. pyridine N-oxide.

Reduction of the Nitro Group: A Gateway to Aminopyridines

The reduction of the nitro group to an amino group is a fundamental and highly valuable transformation, providing access to aminopyridines, which are crucial building blocks in pharmaceuticals. This reaction is generally feasible for all three isomers, with the choice of reducing agent being key to achieving high yields and chemoselectivity.[1][12]

Common methods for reduction include:

  • Catalytic Hydrogenation: Using catalysts like Palladium on Carbon (Pd/C) or Raney Nickel with a hydrogen source (H₂ gas). This is often a clean and efficient method.

  • Dissolving Metal Reduction: Using metals like iron (Fe), tin (Sn), or zinc (Zn) in an acidic medium (e.g., HCl, acetic acid).[13]

  • Other Reagents: Reagents like sodium dithionite (Na₂S₂O₄) or tin(II) chloride (SnCl₂) can also be effective.[12][14]

Comparative Reactivity

While all three isomers can be readily reduced, subtle differences in reactivity can be observed, often related to the electronic environment and potential for catalyst poisoning.

  • Ease of Reduction: The electrochemical reduction potentials suggest that 2- and 4-nitropyridine are reduced more easily than 3-nitropyridine.[15] This is consistent with the greater electron deficiency at the 2- and 4-positions, making the nitro groups more susceptible to electron transfer.

  • Practical Considerations: In practice, all three isomers are effectively reduced under standard conditions. The choice of reagent often depends more on functional group tolerance elsewhere in the molecule than on the isomer itself. For example, catalytic hydrogenation might be avoided if other reducible groups (like alkenes) are present.

Table of Common Reduction Protocols

IsomerMethodReducing Agent / CatalystSolventTypical YieldReference
4-NitropyridineMetal/AcidFe / HClWater80-85%[13]
4-NitropyridineCatalytic H₂H₂ / Pd/CEthanol>90%[12]
3-NitropyridineMetal/AcidSnCl₂ / HClEthanol>90%-
2-NitropyridineCatalytic H₂H₂ / Raney NiMethanolHigh-

Experimental Protocols

Protocol 1: Comparative Kinetic Analysis of SNAr

This protocol outlines a method to compare the reaction rates of 2-chloro-5-nitropyridine and 2-chloro-3-nitropyridine with a nucleophile using UV-Vis spectrophotometry, demonstrating the vast difference in reactivity.

Objective: To determine the second-order rate constants (k₂) for the reaction of two nitropyridine isomers with piperidine.

Methodology:

  • Solution Preparation:

    • Prepare a 0.1 M stock solution of 2-chloro-5-nitropyridine in anhydrous ethanol.

    • Prepare a 0.1 M stock solution of 2-chloro-3-nitropyridine in anhydrous ethanol.

    • Prepare a series of piperidine solutions in anhydrous ethanol (e.g., 1.0 M, 0.8 M, 0.6 M, 0.4 M, 0.2 M).

  • Kinetic Run (Pseudo-First-Order Conditions):

    • Set a UV-Vis spectrophotometer to a fixed wavelength where the product absorbs strongly but the reactants do not (determined by scanning the spectra of starting materials and expected product).

    • Equilibrate the spectrophotometer's cell holder to 25°C.[3]

    • In a cuvette, mix 2.9 mL of the 1.0 M piperidine solution with 0.1 mL of the 0.1 M 2-chloro-5-nitropyridine solution. The nucleophile is in large excess.

    • Immediately begin recording the absorbance at the chosen wavelength over time until the reaction is complete.

  • Data Analysis:

    • Plot ln(A∞ - At) versus time (where A∞ is the final absorbance and At is the absorbance at time t). The slope of this line is the negative pseudo-first-order rate constant (-k_obs).

    • Repeat the experiment for each different piperidine concentration.

    • Plot k_obs versus the concentration of piperidine. The slope of this second plot is the second-order rate constant (k₂).[3]

  • Comparison: Repeat steps 2 and 3 for 2-chloro-3-nitropyridine. The reaction will be significantly slower, likely requiring higher temperatures or much longer monitoring times to observe a change. The calculated k₂ value will be orders of magnitude smaller.

Kinetic_Workflow cluster_prep Preparation cluster_run Kinetic Measurement cluster_analysis Data Analysis Prep_Substrate Prepare Stock Solutions (Nitropyridine Isomers) Mix Mix Reactants in Cuvette (Nucleophile in Excess) Prep_Substrate->Mix Prep_Nuc Prepare Stock Solutions (Piperidine Concentrations) Prep_Nuc->Mix Equilibrate Equilibrate Spectrophotometer (25°C) Equilibrate->Mix Record Record Absorbance vs. Time Mix->Record Plot1 Plot ln(A∞ - At) vs. Time → Determine k_obs Record->Plot1 Repeat Repeat for all [Nucleophile] Plot1->Repeat Plot2 Plot k_obs vs. [Nucleophile] → Determine k₂ (Slope) Repeat->Plot2

Caption: Workflow for determining second-order rate constants via UV-Vis.

Protocol 2: Reduction of 4-Nitropyridine to 4-Aminopyridine

Objective: To synthesize 4-aminopyridine via the reduction of 4-nitropyridine-N-oxide using iron in an acidic medium. Note: The N-oxide is often used as the starting material and is deoxygenated in situ.[13]

Materials:

  • 4-Nitropyridine-N-oxide

  • Iron (Fe) powder

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Carbonate (Na₂CO₃)

  • Ethyl Acetate

  • Celite

Methodology:

  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-nitropyridine-N-oxide (1 equivalent) and water.

  • Reaction: Add iron powder (3-4 equivalents) and a catalytic amount of concentrated HCl.

  • Heating: Heat the mixture to reflux. The reaction is typically complete within 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[13]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the mixture with sodium carbonate until the solution is basic (pH > 8).

    • Filter the mixture through a pad of Celite to remove the iron salts. Wash the filter cake thoroughly with ethyl acetate.

  • Isolation:

    • Transfer the filtrate to a separatory funnel.

    • Extract the aqueous layer multiple times with ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-aminopyridine. The product can be further purified by recrystallization or column chromatography.

Summary and Conclusion

The position of the nitro group on the pyridine ring fundamentally dictates its chemical reactivity. This guide has demonstrated that a clear hierarchy exists across the three major reaction classes:

Reaction TypeReactivity OrderKey Rationale
Nucleophilic Aromatic Substitution (SNAr) 4- > 2- >>> 3- Stabilization of the Meisenheimer complex is only effective when the nitro group is ortho or para to the site of attack.
Electrophilic Aromatic Substitution (EAS) All Isomers are Highly Unreactive The combination of the electron-withdrawing pyridinium nitrogen (under acidic conditions) and the nitro group creates an extremely electron-poor ring.
Nitro Group Reduction 4- ≈ 2- > 3- All isomers are readily reduced, but the greater electron deficiency at the 2- and 4-positions facilitates the initial electron transfer.

For the synthetic chemist, 2- and 4-nitropyridines are powerful intermediates for building molecular complexity via nucleophilic substitution. Conversely, 3-nitropyridine is much more resistant to this pathway. Electrophilic substitution is challenging for all isomers, often necessitating the use of N-oxide chemistry as a strategic workaround. Finally, the nitro group in all three isomers serves as a reliable synthetic handle for the introduction of an amino group, a critical functional group in drug discovery. A thorough understanding of these positional reactivities is essential for any researcher working with this important class of heterocyclic compounds.

References

  • Nitropyridines, Their Synthesis and Reactions. ResearchGate. Available from: [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. Available from: [Link]

  • Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. PMC. Available from: [Link]

  • Pyridine N-Oxides. Baran Lab, Scripps Research. Available from: [Link]

  • Nitropyridines: Synthesis and reactions. ResearchGate. Available from: [Link]

  • Pyridine N-oxides are reactive towards both electrophilic and nucleophilic substitution. Clayden, Greeves, Warren and Wothers, Organic Chemistry.
  • Nucleophilic substitution reactions in pyridine. chem.libretexts.org. Available from: [Link]

  • Reversible Two -electron Cathodic Reduction of Nitropyridines. RSC Publishing. Available from: [Link]

  • Which position does Electrophilic aromatic substitution of Pyridine favour at?. Quora. Available from: [Link]

  • Nitration of Pyridine vs Pyridine N-Oxide Comparison of Reactivity and Orientation. Filo. Available from: [Link]

  • PYRIDINE DERIVATIVES: PART VI MALONATIONS OF SUBSTITUTED NITROPYRIDINES. Canadian Science Publishing. Available from: [Link]

  • Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. YouTube. Available from: [Link]

  • Amines Part 7 - Electrophilic Aromatic Substitution in pyridine. YouTube. Available from: [Link]

  • SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. MDPI. Available from: [Link]

  • Reduction of 4-Nitropyridine N-Oxide with Low Valent Titanium Reagent. ResearchGate. Available from: [Link]

Sources

Comparative

Comparative Study of Pyridine and Pyrimidine Derivatives as Anti-Inflammatory Agents: A Technical Guide

Introduction As a Senior Application Scientist overseeing drug discovery workflows, I frequently evaluate nitrogen-containing heterocycles for their potential to modulate inflammatory pathways. The pursuit of safer non-s...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction As a Senior Application Scientist overseeing drug discovery workflows, I frequently evaluate nitrogen-containing heterocycles for their potential to modulate inflammatory pathways. The pursuit of safer non-steroidal anti-inflammatory drugs (NSAIDs) has heavily focused on pyridine and pyrimidine scaffolds to design selective cyclooxygenase-2 (COX-2) inhibitors. Traditional NSAIDs block both COX-1 (constitutive, gastroprotective) and COX-2 (inducible, pro-inflammatory), leading to severe gastrointestinal toxicity[1]. By exploiting the distinct electronic and steric profiles of pyridine and pyrimidine, developers can achieve high COX-2 selectivity, minimizing off-target effects while expanding the therapeutic window[1].

Structural & Mechanistic Causality: Pyridine vs. Pyrimidine
  • Pyridine Derivatives : Pyridine is a six-membered aromatic ring with a single nitrogen atom. The nitrogen acts as a potent hydrogen bond acceptor. In the COX-2 active site, the pyridine ring often interacts favorably with the Arg120 and Tyr355 residues at the entrance of the cyclooxygenase channel[1]. The basicity of pyridine allows for strong electrostatic interactions, which is why it forms the core of highly selective blockbuster drugs like Etoricoxib[1]. Recent studies demonstrate that novel pyridine derivatives can also significantly decrease the expression of inflammatory cytokines like IL-1, IL-6, and TNF-α in RAW 264.7 macrophages[2].

  • Pyrimidine Derivatives : Pyrimidine contains two nitrogen atoms (1,3-diazine). The addition of the second nitrogen decreases the pKa (making it less basic than pyridine) and alters the dipole moment. This structural shift increases lipophilicity and alters the hydrogen-bonding network, allowing pyrimidines to fit snugly into the larger side pocket of the COX-2 enzyme[3]. Pyrimidine derivatives frequently exhibit dual-action capabilities; they not only selectively inhibit COX-2 but also suppress downstream pro-inflammatory cytokines by modulating the NF-κB pathway and reducing reactive oxygen species (ROS)[2].

Pathway AA Arachidonic Acid (Membrane Phospholipids) COX2 COX-2 Enzyme (Inducible/Inflammatory) AA->COX2 LPS / Cytokine Stimulation COX1 COX-1 Enzyme (Constitutive/Homeostatic) AA->COX1 Basal Metabolism PGE2 Prostaglandin E2 (Inflammation & Pain) COX2->PGE2 Enzymatic Conversion GI GI Tract Protection (Mucosal Integrity) COX1->GI Enzymatic Conversion PYR Pyridine / Pyrimidine Scaffolds PYR->COX2 Selective Inhibition (High Affinity) PYR->COX1 Weak/No Inhibition (Low Affinity)

Arachidonic acid pathway highlighting selective COX-2 inhibition by heterocyclic derivatives.

Quantitative Data Presentation

To objectively compare the performance of these scaffolds, we must look at their half-maximal inhibitory concentrations (IC50) against COX enzymes and their ability to inhibit nitric oxide (NO) production in cellular models. Pyrimidine derivatives often show exceptional COX-2 selectivity indices (SI), while pyridines maintain robust broad-spectrum anti-inflammatory profiles[2].

Compound ClassRepresentative CompoundTarget / AssayIC50 ValueSelectivity Index (COX-1/COX-2)Reference
Pyridine Compound 7a (Chalcone-derived)NO Inhibition (RAW 264.7)76.6 µMN/A[2]
Pyridine Etoricoxib (Standard)COX-2 Enzyme~1.1 µM>100[1]
Pyrimidine Compound 9d (Chalcone-derived)NO Inhibition (RAW 264.7)88.7 µMN/A[2]
Pyrimidine Compound 54 (Carbonitrile)COX-2 Enzyme0.081 µM170.37[4]
Pyrimidine Compound 2a (Benzimidazole hybrid)COX-2 Enzyme3.5 µM1.83[5]
Reference Celecoxib (Standard NSAID)COX-2 Enzyme0.65 - 0.88 µM~9.7[4]
Experimental Protocols & Methodologies

A robust screening cascade requires self-validating experimental designs. Below are the standard operating procedures for evaluating these derivatives, designed to ensure causality and eliminate false positives.

Workflow Synth Compound Synthesis (Pyridine/Pyrimidine) CellFree In Vitro EIA (COX-1 / COX-2) Synth->CellFree Primary Screening CellBased Macrophage Assay (RAW 264.7 + LPS) CellFree->CellBased Selectivity Index > 50 InVivo In Vivo Models (Paw Edema) CellBased->InVivo High Viability & NO Reduction

Hierarchical experimental workflow for validating anti-inflammatory heterocyclic compounds.

Protocol 1: In Vitro COX-1/COX-2 Enzyme Immunoassay (EIA)

Purpose: To quantify the Selectivity Index (SI) of synthesized derivatives by measuring the inhibition of PGE2 synthesis[5]. Causality & Self-Validation: This cell-free assay isolates the direct molecular interaction between the drug and the enzyme. We mandate the use of Celecoxib as a positive control to validate assay sensitivity, and a vehicle control (DMSO < 1%) to establish the baseline uninhibited enzyme activity.

  • Reagent Preparation : Reconstitute human recombinant COX-2 and ovine COX-1 enzymes in Tris-HCl buffer (pH 8.0) containing EDTA and phenol.

  • Cofactor Addition : Add hematin (heme cofactor) to the reaction mixture. Rationale: Heme is strictly required for the peroxidase activity of the COX enzymes to function.

  • Compound Incubation : Incubate the enzymes with test compounds (serial dilutions from 10−5 to 10−9 M) for 15 minutes at 37°C.

  • Reaction Initiation : Add arachidonic acid (AA) to initiate the enzymatic conversion.

  • Quenching & Detection : Terminate the reaction after 2 minutes using stannous chloride ( SnCl2​ ). Rationale: SnCl2​ rapidly reduces unstable PGH2 into stable PGE2. Quantify PGE2 levels using a competitive ELISA kit at 412 nm[5].

Protocol 2: LPS-Stimulated RAW 264.7 Macrophage Assay

Purpose: To evaluate the broader cellular anti-inflammatory effects (e.g., NF-κB pathway modulation) by measuring Nitric Oxide (NO) and cytokine reduction[2]. Causality & Self-Validation: A critical failure point in cellular assays is confusing compound toxicity with anti-inflammatory efficacy. If a compound kills the macrophages, NO levels will artificially drop. Therefore, a parallel cell viability assay (MTT or SRB) is mandatory to prove that NO reduction is a true pharmacological effect (viability must remain >80%)[2].

  • Cell Culture : Seed RAW 264.7 macrophages in 96-well plates at a density of 5×104 cells/well and incubate overnight.

  • Cytotoxicity Pre-Screen : Treat cells with test compounds for 24 hours. Perform an MTT assay. Discard any compound concentrations that reduce cell viability below 80%[2].

  • LPS Stimulation : Pre-treat healthy cells with the validated concentrations of test compounds for 1 hour, then stimulate with 1 µg/mL Lipopolysaccharide (LPS) for 24 hours. Rationale: LPS binds to TLR4, strongly upregulating iNOS and COX-2 expression.

  • Griess Assay (NO Detection) : Transfer 100 µL of the culture supernatant to a new plate. Add an equal volume of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine in 5% phosphoric acid). Measure absorbance at 540 nm to quantify nitrite (a stable metabolite of NO)[2].

  • Gene Expression : Extract total RNA using TRIzol reagent. Perform RT-qPCR to quantify the mRNA expression levels of IL-1, IL-6, TNF-α, and NF-κB relative to a GAPDH control[2].

Conclusion

Both pyridine and pyrimidine derivatives offer exceptional scaffolds for anti-inflammatory drug development. While pyridine derivatives often provide highly potent, direct COX-2 inhibition through strong electrostatic interactions, pyrimidine derivatives frequently offer superior lipophilicity and dual-pathway inhibition (COX-2 and pro-inflammatory cytokines). Rigorous, self-validating experimental workflows are essential to accurately map their structure-activity relationships and advance them toward clinical application.

References
  • Farid M Sroor, Ahmed A F Soliman, Wagdy K B Khalil, Khaled Mahmoud. "Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages". Drug Development Research (NIH). 2

  • Jiang et al. / Alfayomy et al. "Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review". Taylor & Francis. 4

  • "Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties". NIH. 3

  • "Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships". NIH. 1

  • "Design, Synthesis, Drug-Likeness, anti-Inflammatory, Antimicrobial Activity, and Molecular Docking Studies of Pyrimidine Analogs". Taylor & Francis.5

Sources

Validation

validation of analytical methods for pyridine quantification

A Comprehensive Guide to the Validation of Analytical Methods for Pyridine Quantification The accurate quantification of pyridine and its derivatives is a critical analytical challenge in pharmaceutical development. Pyri...

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide to the Validation of Analytical Methods for Pyridine Quantification

The accurate quantification of pyridine and its derivatives is a critical analytical challenge in pharmaceutical development. Pyridine is ubiquitous—serving as an active pharmaceutical ingredient (API) building block, a synthetic solvent, and a potentially genotoxic impurity (PGI)[1][2]. Because of its toxicity, which includes hepatotoxicity and gastrointestinal inflammation, regulatory agencies demand highly sensitive and rigorously validated analytical methods to monitor its presence at trace levels[1].

As a Senior Application Scientist, I have designed this guide to objectively compare the two dominant analytical paradigms for pyridine quantification: Headspace Gas Chromatography-Tandem Mass Spectrometry (HS-GC-MS/MS) and Mixed-Mode Liquid Chromatography-Tandem Mass Spectrometry (MMLC-MS/MS). Furthermore, this guide grounds all methodologies in the recently updated ICH Q2(R2) regulatory framework, ensuring that every protocol functions as a self-validating system[3][4].

The Regulatory Paradigm: ICH Q2(R2) Framework

Effective as of June 14, 2024, the ICH Q2(R2) guideline represents a paradigm shift in analytical method validation, moving toward a lifecycle and Quality-by-Design (QbD) approach[3][4]. Under this framework, an analytical method is not merely tested once; it must be a self-validating system that continuously proves its suitability for its intended purpose[3].

For trace pyridine analysis, the critical validation parameters dictated by ICH Q2(R2) include:

  • Specificity: The ability to unambiguously assess pyridine in the presence of complex matrices (e.g., API degradation products or biological tissues)[5].

  • Range & Linearity: Demonstrating a proportional relationship between the analyte concentration and the detector response across a defined interval[6].

  • Accuracy & Precision: Proving the closeness of agreement between the accepted true value and the measured result (Accuracy), alongside the degree of scatter between independent test results (Precision)[6].

Sequential ICH Q2(R2) analytical method validation workflow.

Mechanistic Method Selection: GC-MS vs. LC-MS

The physicochemical properties of the target analyte dictate the analytical approach. Free pyridine is highly volatile (boiling point 115°C) and thermally stable, making Gas Chromatography (GC) the historically preferred method[7]. However, pyridine is also highly polar and basic (pKa ~5.2), which can lead to peak tailing on standard chromatographic columns and poor retention in traditional Reversed-Phase Liquid Chromatography (RP-HPLC)[8].

The causality behind method selection relies on the sample matrix and the specific pyridine derivative:

  • HS-GC-MS/MS is optimal for free, volatile pyridine in solid or complex matrices (e.g., tissues, soils, or solid APIs). Headspace extraction isolates the volatile analyte, leaving non-volatile matrix interferents behind, thereby protecting the GC column and reducing matrix suppression[9].

  • MMLC-MS/MS is superior for non-volatile pyridine derivatives, highly aqueous samples, or when derivatization for GC is undesirable. Mixed-mode columns combine reversed-phase and cation-exchange mechanisms, retaining the basic pyridine ring without the need for LC-MS incompatible ion-pairing reagents[1][8].

Decision matrix for selecting GC-MS vs. LC-MS for pyridine quantification.

Experimental Protocols & Self-Validating Systems

Below are the optimized, step-by-step methodologies for both approaches. Each protocol is designed as a self-validating system, embedding ICH Q2(R2) checks directly into the workflow.

Protocol A: Trace Pyridine Quantification via HS-GC-MS/MS

This method is highly effective for isolating pyridine from complex biological or pharmaceutical matrices[9].

Step-by-Step Methodology:

  • Internal Standard Preparation: Prepare a stock solution of deuterated pyridine (pyridine-d5) in HPLC-grade acetone. Causality: Pyridine-d5 co-elutes with native pyridine and experiences identical matrix effects, allowing for precise correction of extraction efficiency variations[9].

  • Sample Preparation: Accurately weigh 1.0 g of the solid sample into a 20 mL headspace vial. Add 2.0 mL of LC-MS grade water to create a slurry. Spike the sample with 10 µL of the pyridine-d5 internal standard[9]. Seal immediately with a PTFE-lined septum.

  • Headspace Equilibration: Incubate the vial at 80°C for 20 minutes with agitation. Causality: 80°C provides sufficient thermal energy to drive pyridine into the vapor phase without causing thermal degradation of the matrix.

  • GC Separation: Inject 1 mL of the headspace gas into a GC system equipped with a polar wax capillary column (e.g., DB-WAX, 30m x 0.25mm x 0.25µm). Program the oven: hold at 40°C for 2 min, ramp at 10°C/min to 200°C.

  • MS/MS Detection: Operate the triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor the primary transition for pyridine (m/z 79 → 52) and pyridine-d5 (m/z 84 → 56).

Embedded ICH Q2(R2) Validation Checks:

  • Specificity Check: Run an unspiked matrix blank. The absence of a peak at the m/z 79 → 52 transition confirms no matrix interference.

  • Accuracy Check: Prepare three matrix samples spiked with native pyridine at 50%, 100%, and 150% of the target specification limit. Calculate recovery (Acceptance criteria: 80-120%)[9][10].

Protocol B: Pyridine Quantification via MMLC-MS/MS

This method is ideal for aqueous samples or APIs where headspace extraction is not viable[1].

Step-by-Step Methodology:

  • Sample Preparation: Dilute the aqueous sample or dissolve the API in the mobile phase. Filter through a 0.22 µm PTFE syringe filter.

  • Chromatographic Separation: Utilize a Core-shell mixed-mode column (e.g., Coresep 100)[8]. Causality: The core-shell architecture provides high efficiency, while the mixed-mode surface retains the basic pyridine ring via weak cation exchange, preventing the early elution seen on standard C18 columns[8].

  • Mobile Phase: Isocratic elution using Acetonitrile:Water (60:40 v/v) containing 0.1% Formic Acid. Flow rate: 0.5 mL/min. Causality: Formic acid acts as a proton source, ensuring pyridine is fully ionized for optimal retention on the mixed-mode column and maximizing ionization efficiency in the MS source[8].

  • MS/MS Detection: Operate in positive Electrospray Ionization (+ESI) MRM mode.

Embedded ICH Q2(R2) Validation Checks:

  • Linearity Check: Inject a 5-point calibration curve ranging from the Limit of Quantification (LOQ) to 150% of the expected concentration. (Acceptance criteria: R² > 0.999)[2].

  • Precision Check: Perform 6 replicate injections of the 100% standard. Calculate the Relative Standard Deviation (RSD). (Acceptance criteria: RSD < 5%)[2].

Comparative Performance Data

The following table synthesizes experimental validation data from recent literature, comparing the performance of HS-GC-MS/MS against LC-MS methodologies for pyridine quantification.

Validation Parameter (ICH Q2)HS-GC-MS/MS (Complex Matrix)MMLC-MS/MS (Aqueous Matrix)
Method Limit of Detection (mLOD) 0.0060 mg/kg (6 ppb)[9]3 - 6 µg/L (3-6 ppb)[1]
Method Limit of Quantification (mLOQ) 0.020 mg/kg (20 ppb)[9]~10 µg/L (10 ppb)[1]
Accuracy (Recovery %) 89% – 101%[9]> 90%[1]
Precision (RSD %) 2% – 3%[9]< 5.8%[2]
Linearity (R²) > 0.999[9]> 0.9990[2]
Primary Advantage Eliminates matrix interference[9]Direct injection, no extraction[1]

Conclusion

Both HS-GC-MS/MS and MMLC-MS/MS are highly robust, ICH Q2(R2)-compliant methodologies for the quantification of pyridine. If your laboratory is analyzing solid pharmaceutical formulations, biological tissues, or environmental sediments, HS-GC-MS/MS is the superior choice due to its ability to isolate the volatile analyte from the matrix, achieving exceptional LODs down to 0.006 mg/kg[9]. Conversely, for aqueous matrices, liquid formulations, or non-volatile pyridine derivatives, MMLC-MS/MS utilizing a mixed-mode stationary phase provides excellent retention and sensitivity without the need for complex extraction procedures[1][8].

References

  • MasterControl. "ICH Q2 (R2) Validation of Analytical Procedures." Mastercontrol.com. Available at: [Link]

  • IntuitionLabs. "ICH Q2(R2) Guide: Analytical Method Validation Explained." Intuitionlabs.ai. Available at:[Link]

  • QbD Group. "ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline." Qbdgroup.com. Available at: [Link]

  • Complete Overview. "Understanding ICH Q2(R2) Guidelines for Analytical Validation." Youtube.com. Available at:[Link]

  • European Medicines Agency. "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." Europa.eu. Available at: [Link]

  • National Institutes of Health (PMC). "Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography." Nih.gov. Available at: [Link]

  • ResearchGate. "Determination of Pyridine as a Decomposition Product in Ceftazidime and Mouthwash Solution." Researchgate.net. Available at: [Link]

  • Taylor & Francis. "Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS)." Tandfonline.com. Available at: [Link]

  • HELIX Chromatography. "HPLC Methods for analysis of Pyridine." Helixchrom.com. Available at: [Link]

  • MDPI. "Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS." Mdpi.com. Available at: [Link]

Sources

Comparative

Orthogonal Cross-Validation of HPLC and GC Methods for Pyridine Analysis: A Comprehensive Guide

Pyridine is a ubiquitous but analytically challenging compound. As a volatile, polar, and highly basic heterocyclic aromatic molecule, it is heavily monitored across the pharmaceutical industry—both as a Class 2 residual...

Author: BenchChem Technical Support Team. Date: March 2026

Pyridine is a ubiquitous but analytically challenging compound. As a volatile, polar, and highly basic heterocyclic aromatic molecule, it is heavily monitored across the pharmaceutical industry—both as a Class 2 residual solvent (ICH Q3C limit: 200 ppm)[1] and as a potential degradation product in active formulations[2].

Relying on a single analytical technique for pyridine quantification introduces systemic risk. Matrix interferences, thermal degradation, or poor ionization can skew results. For researchers and drug development professionals, cross-validating High-Performance Liquid Chromatography (HPLC) against Gas Chromatography (GC) establishes a robust, orthogonal testing environment. This guide dissects the causality behind these methodologies, providing self-validating protocols and comparative data to ensure absolute scientific integrity.

Mechanistic Principles of Orthogonal Analysis

The power of cross-validation lies in orthogonality: analyzing the same analyte using two fundamentally different physical principles. If a volatility-based separation (GC) and a solubility-based separation (HPLC) yield statistically equivalent quantitative results, the analytical system self-validates.

Gas-Phase Partitioning (HS-GC)

Pyridine possesses a relatively high vapor pressure (~2 kPa at 20 °C), making it an ideal candidate for Headspace Gas Chromatography (HS-GC)[3]. Instead of injecting a complex, non-volatile sample matrix directly into the GC (which would rapidly degrade the stationary phase), HS-GC incubates the sample in a sealed vial. This leverages thermodynamic equilibrium, partitioning the volatile pyridine into the gas phase while leaving salts, excipients, and active pharmaceutical ingredients (APIs) behind in the liquid phase[3][4].

Hydrophobic Interactions & pH Control (RP-HPLC)

For thermally labile formulations (e.g., powders for injection) where GC vaporization temperatures might cause the API to degrade into artificial pyridine, Reversed-Phase HPLC (RP-HPLC) is the superior choice[2]. Because pyridine is a weak base (pKa ~5.2), it exists in a dynamic equilibrium between ionized and unionized states in pure water. If unaddressed, this causes severe peak tailing due to secondary interactions with free silanols on the C18 stationary phase. RP-HPLC overcomes this by utilizing a strictly pH-controlled mobile phase (e.g., pH 6.5) to suppress ionization, forcing pyridine to interact uniformly with the hydrophobic column[2].

Comparative Performance Metrics

The following table synthesizes the expected quantitative performance of both techniques when optimized for pyridine analysis.

Performance ParameterHS-GC-FID/MS (Volatility-Based)RP-HPLC-UV (Solubility-Based)
Primary Application Residual solvent tracking, trace volatile impurities[1]Formulation assay, degradation profiling[2]
Limit of Detection (LOD) 0.0004 – 0.006 mg/kg (highly matrix dependent)[3]~0.13 µg/mL (UV detection at 254 nm)[2]
Accuracy (Recovery) 89.0% – 102.5%[5][6]95.0% – 105.0%[7]
Precision (% RSD) 2.0% – 5.2%[5][6]≤ 2.0%[2]
Matrix Tolerance High (Headspace isolates volatiles from the matrix)[4]Moderate (Requires filtration/protein precipitation)[2]

Self-Validating Experimental Protocols

To ensure trustworthiness, the protocols below are designed as closed-loop, self-validating systems. They include built-in causality checks that prevent the reporting of erroneous data.

Protocol A: Static Headspace GC-FID (Optimized for Residual Pyridine)

Causality: Dimethyl sulfoxide (DMSO) is selected as the sample diluent because its high boiling point (189 °C) prevents it from saturating the headspace. This optimizes the partition coefficient ( K ) and phase ratio ( β ), driving the lower-boiling pyridine (115 °C) into the gas phase for maximum detector sensitivity[1][4].

Step-by-Step Methodology:

  • Diluent Preparation: Dispense analytical-grade DMSO using a sealed, moisture-proof dispenser (DMSO is highly hygroscopic, and water absorption alters the phase ratio).

  • Sample Preparation: Accurately weigh the sample matrix and dissolve it in 2.0 mL of DMSO within a 20 mL headspace vial. Seal immediately with a PTFE/silicone septum and an aluminum crimp cap[1].

  • Thermodynamic Equilibration: Agitate the vial in the headspace oven at 80 °C for 20 minutes to achieve steady-state equilibrium between the liquid and gas phases[4].

  • Chromatographic Separation: Inject 1.0 mL of the headspace gas into a GC equipped with a polar DB-624 or DB-WAX capillary column (e.g., 30 m × 0.32 mm, 1.8 µm film thickness)[1][6].

  • Oven Program: Hold at 40 °C for 5 min, ramp at 10 °C/min to 90 °C, then 30 °C/min to 225 °C. Detect via Flame Ionization Detector (FID) at 280 °C[1][6].

System Suitability & Self-Validation: Before analyzing unknown samples, inject a standard suitability solution containing pyridine and closely eluting solvents (e.g., toluene). The run is automatically invalidated unless the signal-to-noise (S/N) ratio for pyridine exceeds 10:1 and the peak resolution is ≥1.5 [4].

Protocol B: RP-HPLC-UV (Optimized for Pyridine Assay & Degradation)

Causality: Pyridine's aromatic ring exhibits a strong π→π∗ transition, making UV detection at 254 nm highly sensitive[2]. Utilizing a buffered mobile phase ensures the molecule remains in a consistent ionization state, preventing the peak broadening that ruins quantitative accuracy.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare a phosphate buffer adjusted precisely to pH 6.5. Blend with ethanol (a sustainable, green alternative to acetonitrile) in an optimized gradient ratio[2].

  • Sample Extraction: Dissolve the formulation in the mobile phase. Sonicate for 10 minutes to ensure complete disruption of the matrix.

  • Filtration: Pass the extract through a 0.22 µm PTFE syringe filter. Crucial: Discard the first 1 mL of filtrate to account for potential analyte adsorption to the membrane.

  • Chromatographic Separation: Inject 10 µL onto a C18 reversed-phase column (150 mm × 4.6 mm, 5 µm particle size) maintained at a constant 35 °C[2].

  • Detection: Monitor UV absorbance at 254 nm[2].

System Suitability & Self-Validation: Inject a forced-degradation standard containing pyridine and known oxidative degradants. The system self-validates only if the pyridine peak symmetry factor (tailing factor) falls strictly between 0.8 and 1.5, proving the pH buffer has successfully neutralized secondary silanol interactions[2].

Cross-Validation Workflow

To finalize the cross-validation, data from both protocols must be aligned and subjected to statistical variance testing (e.g., Bland-Altman plots or ANOVA) to prove that the choice of instrument does not introduce a quantitative bias.

CrossValidation cluster_GC Method A: HS-GC-FID/MS cluster_HPLC Method B: RP-HPLC-UV Start Pyridine Sample Matrix GC_Prep Headspace Extraction (Volatility-based) Start->GC_Prep HPLC_Prep Solvent Extraction (Solubility-based) Start->HPLC_Prep GC_Run Capillary GC Separation (DB-624 / DB-WAX) GC_Prep->GC_Run Data_Align Data Normalization & Peak Integration GC_Run->Data_Align HPLC_Run Reversed-Phase Separation (C18, pH-buffered) HPLC_Prep->HPLC_Run HPLC_Run->Data_Align Stat_Test Statistical Cross-Validation (Bland-Altman, ANOVA) Data_Align->Stat_Test Result Orthogonal Method Validation Achieved Stat_Test->Result

Workflow for orthogonal cross-validation of HPLC and GC methods for pyridine analysis.

References

  • Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics - ResearchGate [Link]

  • Gas Chromatographic Method for Identification and Quantification of Commonly Used Residual Solvents in Pharmaceuticals Products - SCIRP [Link]

  • Determination of Residual Solvents in Linezolid by Static Headspace GC - PMC - NIH[Link]

  • Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS) - Taylor & Francis [Link]

  • Residual Solvent Analysis - Chromtech [Link]

Sources

Validation

A Senior Application Scientist's Guide to Comparing Experimental and Computational Data for Nitropyridines

Abstract: This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the synergistic use of experimental and computational methods in the study of nitropyridines. We...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the synergistic use of experimental and computational methods in the study of nitropyridines. We delve into the core principles and practical applications of these techniques, offering a head-to-head comparison of data derived from both domains. By explaining the causality behind methodological choices and providing validated protocols, this document serves as a practical guide to leveraging the predictive power of computational chemistry to complement and rationalize empirical findings, ultimately accelerating the research and development lifecycle.

Introduction: The Convergence of Silicon and Benchtop in Modern Chemistry

Nitropyridines are a fascinating class of heterocyclic compounds, pivotal as building blocks in pharmaceuticals, agrochemicals, and materials science. Their chemical behavior is dictated by the interplay between the electron-withdrawing nitro group and the electron-deficient pyridine ring, leading to unique reactivity and electronic properties. Understanding these properties with high fidelity is crucial for their application.

Traditionally, this understanding has been built upon a foundation of empirical laboratory work. However, with the advent of robust computational methods, particularly Density Functional Theory (DFT), we can now model molecular properties with remarkable accuracy in silico. This guide focuses on the essential dialogue between the experimentalist and the computational chemist. We will explore how computational data, when properly benchmarked against experimental results, provides a deeper mechanistic insight that is often inaccessible through experimentation alone. The objective is to demonstrate not a competition between these two approaches, but a powerful synergy that, when harnessed correctly, validates findings and guides future research with greater efficiency.

The Experimental Foundation: Synthesizing and Characterizing Nitropyridines

The bedrock of any comparative study is reliable, high-quality experimental data. The choice of experimental protocols is dictated by the need for unambiguous characterization, ensuring that the computationally modeled species is a faithful representation of the synthesized molecule.

Synthesis Protocol: The Oxidation of 4-Aminopyridine

A common and reliable method for synthesizing nitropyridines is through the oxidation of the corresponding aminopyridine. The following protocol for the synthesis of 4-nitropyridine is a self-validating system, as the purity of the product can be rigorously checked at each stage.

Rationale: This method is chosen for its relatively clean reaction profile and high yield. The use of Caro's acid (peroxymonosulfuric acid), prepared in situ, is a powerful oxidizing agent capable of converting the amino group to a nitro group without degrading the pyridine ring.

Detailed Protocol:

  • Reagent Preparation: In a three-necked flask equipped with a mechanical stirrer and a thermometer, carefully add 30g of potassium persulfate to 40 mL of concentrated sulfuric acid, ensuring the temperature is maintained below 10°C in an ice bath.

  • Reaction Initiation: Slowly add 10g of 4-aminopyridine to the prepared Caro's acid solution. The temperature must be strictly controlled and kept below 10°C to prevent runaway reactions.

  • Reaction & Quenching: Stir the mixture vigorously for 2 hours. After the reaction is complete, pour the mixture onto 200g of crushed ice.

  • Neutralization & Extraction: Carefully neutralize the solution with a saturated sodium carbonate solution until the pH is approximately 8. Extract the aqueous layer three times with 50 mL portions of ethyl acetate.

  • Purification: Combine the organic layers, dry with anhydrous sodium sulfate, and remove the solvent under reduced pressure. The resulting crude product should be recrystallized from an ethanol/water mixture to yield pure 4-nitropyridine.

  • Validation: The final product's identity and purity should be confirmed using Thin Layer Chromatography (TLC), melting point analysis, and the spectroscopic methods described below.

Spectroscopic and Structural Characterization

Spectroscopy provides electronic and vibrational fingerprints of a molecule, while X-ray crystallography offers a definitive map of its atomic arrangement in the solid state.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy reveals the chemical environment of the hydrogen and carbon atoms, respectively. The chemical shifts are highly sensitive to the electron density around the nuclei, making NMR a powerful tool for confirming the successful nitration and substitution pattern.

  • Fourier-Transform Infrared (FT-IR): FT-IR spectroscopy probes the vibrational modes of the molecule. For 4-nitropyridine, the characteristic symmetric and asymmetric stretching frequencies of the N-O bonds in the nitro group are prominent and provide clear evidence of its presence. These are typically observed in the 1530-1500 cm⁻¹ and 1370-1330 cm⁻¹ regions, respectively.

  • UV-Visible Spectroscopy: This technique measures electronic transitions within the molecule. The π → π* and n → π* transitions in nitropyridines are sensitive to the molecular structure and solvent environment, providing another layer of data for comparison with theoretical calculations.

  • X-ray Crystallography: When a suitable single crystal can be grown, X-ray diffraction provides the "gold standard" for structural data, including precise bond lengths, bond angles, and dihedral angles. This data is invaluable for directly benchmarking the accuracy of the optimized geometry from computational models.

The Computational Counterpart: Modeling Nitropyridines in Silico

Computational chemistry allows us to build a molecule atom-by-atom in a virtual environment and calculate its properties based on the principles of quantum mechanics. The workflow must be chosen carefully to ensure the results are physically meaningful and comparable to experimental data.

The Computational Workflow: From Geometry to Spectra

The following diagram outlines a standard workflow for the computational analysis of a molecule like 4-nitropyridine.

G cluster_input Input Phase cluster_calc Calculation Phase cluster_output Output & Analysis Input Initial Structure (e.g., from crystal data or builder) Method Select Method (e.g., DFT: B3LYP) Input->Method Basis Select Basis Set (e.g., 6-311++G(d,p)) Method->Basis Opt Geometry Optimization (Find lowest energy structure) Basis->Opt Freq Frequency Calculation (Confirm minimum & get IR spectra) Opt->Freq Geo_Params Structural Data (Bond lengths, angles) Opt->Geo_Params NMR_Calc NMR Calculation (GIAO Method) Freq->NMR_Calc UV_Calc TD-DFT Calculation (Excited States / UV-Vis) Freq->UV_Calc IR_Data Vibrational Frequencies (Compare with FT-IR) Freq->IR_Data NMR_Data Chemical Shifts (Compare with NMR) NMR_Calc->NMR_Data UV_Data Excitation Energies (Compare with UV-Vis) UV_Calc->UV_Data Final_Comp Compare with Experimental Data Geo_Params->Final_Comp IR_Data->Final_Comp NMR_Data->Final_Comp UV_Data->Final_Comp

Caption: A standard computational chemistry workflow for analyzing nitropyridines.

Key Methodological Choices

Expertise in Action: The choice of functional and basis set is the most critical decision in a DFT calculation.

  • Functional: The functional approximates the exchange-correlation energy. For molecules like nitropyridines, hybrid functionals like B3LYP are often a robust starting point as they balance computational cost with accuracy for a wide range of organic molecules.

  • Basis Set: The basis set is the set of mathematical functions used to build the molecular orbitals. A Pople-style basis set like 6-311++G(d,p) is recommended. The "++" indicates diffuse functions on all atoms, which are crucial for describing the lone pairs and π-systems accurately, while "(d,p)" adds polarization functions, allowing for more flexibility in describing bond shapes.

Trustworthiness through Validation: A frequency calculation must be performed on the optimized geometry. The absence of any imaginary frequencies confirms that the structure is a true energy minimum and not a transition state. This is a critical self-validation step in any computational protocol.

Data Comparison: Bridging the Gap Between Theory and Reality

Here, we present a direct comparison of experimental data with computational results for 4-nitropyridine, a representative example. Computational data is typically calculated for a single molecule in the gas phase, while experimental data is often from the solid or solution phase. This distinction is key to understanding any observed discrepancies.

Structural Parameters: Geometry

The "gold standard" for experimental geometry is X-ray crystallography. The comparison below shows excellent agreement, validating the chosen computational level of theory.

ParameterExperimental (X-ray)Computational (B3LYP/6-311++G(d,p))% Difference
C2-N1 Bond (Å)1.341 Å1.335 Å-0.45%
C4-N7 Bond (Å)1.465 Å1.472 Å+0.48%
N7-O8 Bond (Å)1.229 Å1.221 Å-0.65%
C3-C4-C5 Angle (°)119.5°119.8°+0.25%
O8-N7-O9 Angle (°)123.7°124.1°+0.32%
Vibrational Frequencies: FT-IR

Computational frequency calculations often systematically overestimate vibrational frequencies due to the harmonic oscillator approximation. A scaling factor (typically ~0.96 for B3LYP) is often applied to improve agreement.

Vibrational ModeExperimental (cm⁻¹)Computational (Scaled) (cm⁻¹)
NO₂ Asymmetric Stretch1512 cm⁻¹1518 cm⁻¹
NO₂ Symmetric Stretch1349 cm⁻¹1355 cm⁻¹
C-N (Nitro Group) Stretch854 cm⁻¹859 cm⁻¹
Pyridine Ring Breathing995 cm⁻¹1001 cm⁻¹
Visualizing the Relationship

The relationship between these two domains can be visualized as a validation cycle, where each informs and refines the other.

G Exp Experimental Measurement (NMR, IR, X-ray) Comp Computational Modeling (DFT) Exp->Comp provides benchmark data Insight Validated Model & Mechanistic Insight Exp->Insight confirms Comp->Exp predicts properties & explains observations Comp->Insight rationalizes Hypo Hypothesis or New Molecular Design Hypo->Exp proposes new experiments Hypo->Comp proposes new calculations Insight->Hypo guides

Caption: The synergistic cycle of experimental and computational research.

Conclusion: A Unified Strategy for Accelerated Discovery

The close agreement between the high-quality experimental data and the results from a well-chosen computational model for nitropyridines is not a coincidence. It is the result of a deliberate, synergistic strategy. The experimental data provides the crucial real-world benchmark that validates the computational approach. In turn, the computational model offers a level of detail—such as the precise nature of molecular orbitals or transition states—that is difficult or impossible to obtain from experiment alone.

For researchers in drug development and materials science, this integrated approach is invaluable. It allows for the rapid in silico screening of derivative compounds, the rationalization of observed reactivity, and the confident prediction of molecular properties, thereby saving significant time and resources in the laboratory. By embracing the dialogue between the flask and the processor, we can accelerate the pace of innovation.

References

  • Krishnakumar, V., & John Xavier, R. (2004). Vibrational spectra and assignments of 2- and 4-nitropyridines . Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 60(11), 2553-2559. [Link]

  • Cody, V., & Blessing, R. H. (1986). A comparison of the molecular structures of 4-nitropyridine N-oxide and 4-nitropyridine . Acta Crystallographica Section C: Crystal Structure Communications, 42(7), 885-888. [Link]

  • Muthu, S., & Raj, S. A. (2014). Spectroscopic (FT-IR, FT-Raman, NMR and UV) and quantum chemical studies on 4-methyl-3-nitropyridine . Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 121, 537-548. [Link]

  • Srivastava, A., et al. (2011). Quantum chemical studies (HF, DFT) on the structure and vibrational spectra of 2-amino-5-nitropyridine . Journal of Molecular Structure: THEOCHEM, 995(1-3), 138-145. [Link]

  • Merrick, J. P., Moran, D., & Radom, L. (2007). An evaluation of harmonic vibrational frequency scale factors . The Journal of Physical Chemistry A, 111(45), 11683-11700. [Link]

Comparative

Assessing the Anti-Proliferative Activity of Pyridine Derivatives: A Comparative Guide

As a Senior Application Scientist, evaluating the anti-proliferative efficacy of novel drug candidates requires more than just running assays; it demands a deep mechanistic understanding of the compound class and the imp...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the anti-proliferative efficacy of novel drug candidates requires more than just running assays; it demands a deep mechanistic understanding of the compound class and the implementation of self-validating experimental workflows. Pyridine derivatives have emerged as one of the most privileged scaffolds in oncology, serving as the structural backbone for numerous FDA-approved kinase inhibitors and next-generation chemotherapeutics[1][2].

This guide objectively compares the performance of novel pyridine derivatives against standard-of-care alternatives and provides the field-proven, step-by-step methodologies required to assess their anti-proliferative activity accurately.

Mechanistic Rationale: The Pyridine Scaffold in Oncology

The ubiquitous presence of the pyridine ring in anticancer drug design is not coincidental. The nitrogen atom within the pyridine heterocycle acts as a critical hydrogen bond acceptor. In the context of targeted therapy, this allows the scaffold to effectively mimic the adenine ring of ATP, anchoring the molecule within the highly conserved hinge region of Receptor Tyrosine Kinases (RTKs) such as EGFR, VEGFR, and CDKs[2][3].

By competitively binding to these active sites, pyridine derivatives block the downstream phosphorylation cascades of the PI3K/AKT (survival) and RAS/RAF/MEK/ERK (proliferation) pathways, ultimately inducing cell cycle arrest or apoptosis[3].

Mechanism Pyridine Pyridine Derivatives (ATP Mimetics) Kinase Target Kinases (EGFR, VEGFR, CDK2) Pyridine->Kinase Competitive Binding (Hinge Region) PI3K PI3K / AKT Survival Pathway Kinase->PI3K Phosphorylation Blocked MAPK RAS / RAF / MEK Proliferation Kinase->MAPK Phosphorylation Blocked Apoptosis Apoptosis Induction (Caspase 3/9 Cleavage) PI3K->Apoptosis Loss of Survival Signal Arrest Cell Cycle Arrest (G1/S or G2/M Phase) MAPK->Arrest Loss of Mitogenic Signal

Kinase inhibition by pyridine derivatives leading to anti-proliferative effects.

Comparative Efficacy: Novel Derivatives vs. Standard of Care

When assessing new pyridine derivatives (such as spiro-pyridines, thieno-pyridines, or nicotinamides), it is essential to benchmark their half-maximal inhibitory concentration (IC₅₀) against established clinical agents like Sorafenib or Doxorubicin.

Recent structural optimizations—such as the introduction of a cyano group at the C3 position of the pyridine ring—have yielded novel spiro-pyridine derivatives that significantly outperform traditional chemotherapeutics in specific cell lines[3]. The table below consolidates experimental IC₅₀ data to provide an objective comparison of these agents.

Quantitative Comparison of Anti-Proliferative Activity
Compound ClassSpecific AgentPrimary TargetCell LineIC₅₀ (µM)Reference
FDA-Approved Pyridine SorafenibVEGFR, PDGFR, RAFHepG27.40[2]
FDA-Approved Pyridine SorafenibVEGFR, PDGFR, RAFHCT-1169.30[2]
1′H-Spiro-pyridine Compound 7EGFRWt, VEGFR-2Caco-27.83 ± 0.50[3]
1′H-Spiro-pyridine Compound 7EGFRWt, VEGFR-2HepG28.90 ± 0.60[3]
Nicotinamide Derivative Compound 30VEGFR-2HepG29.80[2]
Standard Chemotherapy DoxorubicinTopoisomerase IICaco-212.49 ± 1.10[3]

Data Insight: Notice that the novel 1′H-Spiro-pyridine (Compound 7) demonstrates superior anti-proliferative activity against the Caco-2 colon cancer cell line (7.83 µM) compared to the standard-of-care Doxorubicin (12.49 µM)[3]. This enhanced efficacy is largely attributed to the highly specific dual-targeting of EGFR and VEGFR-2, which are heavily implicated in Caco-2 proliferation.

Experimental Methodologies: Self-Validating Protocols

To generate trustworthy, publication-quality data, your experimental design must be self-validating. The following protocols detail the optimal workflows for assessing anti-proliferative activity, explicitly explaining the causality behind each critical step.

Protocol 1: Colorimetric Cell Viability (MTT Assay)

The MTT assay remains the gold standard for high-throughput screening of pyridine derivatives[4][5].

MTT_Protocol Seed 1. Cell Seeding (Exponential Phase) Treat 2. Compound Exposure (Vehicle & Positive Controls) Seed->Treat MTT 3. MTT Addition (0.5 mg/mL final conc.) Treat->MTT Metabolize 4. Mitochondrial Reduction (NAD(P)H-dependent) MTT->Metabolize Solubilize 5. Solubilization (DMSO) Metabolize->Solubilize Measure 6. Dual-Wavelength Absorbance (570 nm & 630 nm) Solubilize->Measure

Self-validating MTT assay workflow for quantifying pyridine-induced cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells (e.g., HepG2, Caco-2) in a 96-well plate at a density that ensures 50-60% confluence at the time of treatment.

    • Causality: Cells must be in the exponential growth phase; contact-inhibited cells downregulate metabolism, leading to a loss of linearity between absorbance and cell number[6].

    • Self-Validation: Avoid seeding in perimeter wells to prevent the "edge effect"—differential evaporation rates that artificially concentrate salts and alter metabolic rates, skewing viability readouts[7].

  • Treatment: Expose cells to varying concentrations of the pyridine derivative for 48-72 hours. Always include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Sorafenib).

  • MTT Addition: Add MTT reagent to a final concentration of 0.5 mg/mL and incubate for 1 to 4 hours at 37°C[6].

    • Causality: MTT is reduced by mitochondrial succinate dehydrogenase. This enzymatic cleavage is strictly dependent on NAD(P)H, meaning only metabolically active, viable cells will convert the yellow tetrazolium salt into insoluble purple formazan crystals[4][5].

  • Solubilization: Carefully aspirate the media and add 100 µL of DMSO to each well[6].

    • Causality: Formazan crystals are lipophilic and completely insoluble in standard aqueous culture media. DMSO disrupts the cellular membrane and fully dissolves the crystals, enabling homogeneous spectrophotometric quantification.

  • Measurement: Read the absorbance at 570 nm.

    • Self-Validation: Simultaneously read a reference wavelength at 630 nm and subtract it from the 570 nm value. This crucial step corrects for optical artifacts such as cellular debris, fingerprints, or microplate plastic imperfections, ensuring absolute data integrity[4].

Protocol 2: Flow Cytometry for Cell Cycle & Apoptosis

While MTT confirms if cells are dying, flow cytometry confirms how they are dying. To determine if a pyridine derivative is cytostatic (inducing cell cycle arrest) or cytotoxic (inducing apoptosis), Propidium Iodide (PI) staining is utilized.

Step-by-Step Methodology:

  • Harvesting: Collect both the attached cells and the floating cells in the media.

    • Causality: Floating cells represent the late-apoptotic or necrotic fraction. Discarding the media will artificially inflate your viability statistics.

  • Fixation: Wash cells with cold PBS and fix them dropwise in 70% cold ethanol for at least 2 hours at -20°C.

    • Causality: Ethanol dehydrates the cells and permeabilizes the plasma membrane, allowing the PI dye to enter the nucleus.

  • RNase A Treatment: Resuspend the fixed cells in PBS containing 50 µg/mL RNase A and incubate for 30 minutes at 37°C.

    • Self-Validation: PI intercalates into all double-stranded nucleic acids. Because it cannot distinguish between DNA and RNA, failing to degrade the RNA will result in massive false-positive fluorescence, completely masking the distinct G1, S, and G2/M DNA histogram peaks.

  • Staining & Analysis: Add 50 µg/mL PI and analyze via flow cytometry.

    • Causality: Because PI binds stoichiometrically to DNA, fluorescence intensity is directly proportional to DNA content. This allows precise differentiation between cells in G1 (2n DNA), S-phase (between 2n and 4n), and G2/M phase (4n DNA)[8].

Sources

Validation

A Comparative Guide to Catalytic Systems for the Synthesis of 2-Substituted Pyridines

The pyridine scaffold, particularly when substituted at the 2-position, is a cornerstone of modern chemistry, featuring prominently in pharmaceuticals, agrochemicals, and functional materials. The efficient and selective...

Author: BenchChem Technical Support Team. Date: March 2026

The pyridine scaffold, particularly when substituted at the 2-position, is a cornerstone of modern chemistry, featuring prominently in pharmaceuticals, agrochemicals, and functional materials. The efficient and selective synthesis of these vital building blocks is a persistent challenge that drives continuous innovation in catalytic chemistry. This guide provides an in-depth comparison of the performance of various catalytic systems for the synthesis of 2-substituted pyridines, offering experimental data, detailed protocols, and mechanistic insights to aid researchers in selecting the optimal strategy for their specific needs.

The Enduring Importance of 2-Substituted Pyridines

The prevalence of the 2-substituted pyridine motif in a vast array of biologically active molecules and advanced materials underscores the critical need for robust synthetic methodologies. From life-saving drugs to innovative crop protection agents, the ability to precisely install substituents at the C2-position of the pyridine ring is a key enabling technology in drug discovery and materials science. This guide will navigate the complex landscape of catalytic options, providing a clear and objective comparison to empower researchers in their synthetic endeavors.

Palladium-Catalyzed Pathways: The Workhorse of Pyridine Functionalization

Palladium catalysis has long been a dominant force in the synthesis of 2-substituted pyridines, primarily through cross-coupling reactions and, more recently, direct C-H functionalization. These methods offer a high degree of reliability and functional group tolerance.

Suzuki-Miyaura Cross-Coupling: A Classic for a Reason

The Suzuki-Miyaura coupling of 2-halopyridines with boronic acids remains a go-to method for forging C-C bonds. The choice of catalyst and ligand is critical for achieving high yields, particularly with less reactive 2-chloropyridines.[1]

Performance Comparison of Palladium Catalysts in Suzuki-Miyaura Coupling

Catalyst/Ligand SystemSubstratesSolventTemp (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄ / Na₂CO₃2-Bromopyridine, Arylboronic acidToluene/EtOH/H₂O1001285-95[Generic Suzuki Conditions]
Pd(OAc)₂ / SPhos2-Chloropyridine, Arylboronic acidToluene1001670-90[1]
[Pd(IPr)(3-CF3-An)Cl2]2-Pyridyl ammonium salts, Arylboronic acidsDioxane8012High[2]

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromopyridine

  • To a flame-dried Schlenk tube, add 2-bromopyridine (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), Pd(PPh₃)₄ (3 mol%), and Na₂CO₃ (2.0 equiv.).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., Argon) three times.

  • Add a degassed mixture of toluene, ethanol, and water (4:1:1 ratio).

  • Heat the reaction mixture at 100 °C for 12 hours, monitoring progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate, combine the organic layers, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Direct C-H Arylation: An Atom-Economical Approach

Palladium-catalyzed C-H activation has emerged as a powerful strategy, enabling the direct arylation of pyridine N-oxides, which can be subsequently deoxygenated to afford the 2-arylpyridine.[3] This approach avoids the pre-functionalization required for traditional cross-coupling reactions.

Catalytic Cycle of Palladium-Catalyzed C-H Arylation of Pyridine N-Oxide

G Pd(II) Pd(II) Intermediate_A Palladacycle Intermediate Pd(II)->Intermediate_A C-H Activation Pyridine N-Oxide Pyridine N-Oxide Pyridine N-Oxide->Intermediate_A Intermediate_B Aryl-Pd(II) Species Intermediate_A->Intermediate_B Transmetalation Arylboronic Acid Arylboronic Acid Arylboronic Acid->Intermediate_B 2-Arylpyridine N-Oxide 2-Arylpyridine N-Oxide Intermediate_B->2-Arylpyridine N-Oxide Reductive Elimination Pd(0) Pd(0) Intermediate_B->Pd(0) Pd(0)->Pd(II) Reoxidation Oxidant Oxidant Oxidant->Pd(II)

Caption: Catalytic cycle for the Pd-catalyzed C-H arylation of pyridine N-oxides.

Nickel-Catalyzed Synthesis: A Cost-Effective and Versatile Alternative

Nickel catalysts have gained significant traction as a more economical and, in some cases, uniquely reactive alternative to palladium. They have proven effective in a variety of transformations to produce 2-substituted pyridines.

Cross-Electrophile Coupling: A Grignard-Free Approach

A notable advancement is the nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides.[4] This method circumvents the need for pre-formed organometallic reagents, which can limit functional group compatibility.[4]

Performance of Nickel Catalysts in Cross-Electrophile Coupling

Catalyst/LigandPyridine SubstrateAlkyl HalideSolventYield (%)Reference
NiCl₂·glyme / Bathophenanthroline2-Chloropyridine1-BromooctaneDMF75[4]
NiBr₂·diglyme / 4,4'-di-tert-butyl-2,2'-bipyridine2-Chloro-5-methylpyridine1-BromobutaneDMA82[4]

Experimental Protocol: Nickel-Catalyzed Cross-Electrophile Coupling

  • In a nitrogen-filled glovebox, add NiCl₂·glyme (10 mol%), bathophenanthroline (10 mol%), and manganese powder (1.5 equiv.) to a vial.

  • Add DMF, followed by the 2-chloropyridine (1.0 equiv.) and the alkyl bromide (1.5 equiv.).

  • Seal the vial and stir the reaction mixture at room temperature for 16 hours.

  • Quench the reaction with 1 M HCl and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

  • Purify the residue by silica gel chromatography.

[2+2+2] Cycloaddition: Constructing the Pyridine Ring

Nickel catalysts are also highly effective in mediating the [2+2+2] cycloaddition of diynes and nitriles to construct the pyridine ring itself, often with excellent regioselectivity.[5][6]

Copper-Catalyzed Reactions: An Emerging Contender

Copper catalysis offers a cost-effective and environmentally benign platform for pyridine synthesis, with several novel methods being developed.

Cascade Reactions for Polysubstituted Pyridines

Copper-catalyzed cascade reactions of alkynes and N-sulfonyl azadienes provide a high-yielding and switchable route to functionalized pyridines.[7] Additionally, a recyclable heterogeneous copper(I) catalyst has been developed for the three-component tandem cyclization of ketoxime acetates, aldehydes, and activated methylene compounds.[8] This heterogeneous catalyst can be reused multiple times without a significant drop in efficiency.[8]

Direct C-H Arylation of Pyridine N-Oxides

In a one-pot synthesis, copper catalysts can facilitate the direct C-H arylation of pyridine N-oxides with arylboronic esters, providing a practical route to 2-arylpyridines using an inexpensive catalytic system.[9]

Metal-Free Approaches: The Green Frontier

Driven by the principles of green chemistry, several metal-free methods for the synthesis of substituted pyridines have been developed, offering alternatives that avoid the use of potentially toxic and expensive transition metals.

Ring Expansion of 2-Allyl-2H-azirines

A novel, transition-metal-free synthesis of substituted pyridines has been achieved through the DBU-promoted ring expansion of 2-allyl-2H-azirines.[10][11][12] This process involves the in situ formation of 1-azatrienes, which then undergo a 6π-electrocyclization to yield the pyridine product in good to excellent yields.[10][11]

Workflow for Metal-Free Pyridine Synthesis via Azirine Ring Expansion

G Start 2-Allyl-2H-azirine Step1 DBU Promotion Start->Step1 Intermediate 1-Azatriene Step1->Intermediate Step2 6π-Electrocyclization Intermediate->Step2 Product 2-Substituted Pyridine Step2->Product

Caption: A simplified workflow for the metal-free synthesis of 2-substituted pyridines.

Oxidative Cyclization Using Air as the Oxidant

An efficient and environmentally friendly method for synthesizing substituted pyridines involves the reaction of aldehydes and ammonium acetate under air, which serves as the oxidant.[13][14] This oxidative cyclization process involves direct C-H bond functionalization and C-C/C-N bond formation.[13]

Conclusion: Selecting the Right Tool for the Job

The synthesis of 2-substituted pyridines is a mature field with a diverse and powerful toolkit of catalytic methods.

  • Palladium catalysts remain the gold standard for reliability and broad substrate scope, particularly in cross-coupling reactions.

  • Nickel catalysts offer a cost-effective and highly versatile alternative, enabling unique transformations like cross-electrophile couplings.

  • Copper catalysts are a rapidly developing area, providing economical and efficient routes to complex pyridines.

  • Metal-free methods represent the cutting edge of sustainable synthesis, offering green and innovative approaches.

The optimal choice of catalyst will ultimately depend on the specific target molecule, desired functional group tolerance, cost considerations, and environmental impact. This guide provides the foundational knowledge and practical protocols to navigate these choices and accelerate research in this vital area of chemistry.

References

  • Title: Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: One-pot Synthesis of Substituted Pyridines from Alkyl Ketones and Enamines by the Nickel-catalyzed Dehydrogen Source: Thieme Connect URL: [Link]

  • Title: Transition-Metal-Free Synthesis of Substituted Pyridines via Ring Expansion of 2-Allyl-2H-azirines Source: Organic Chemistry Portal URL: [Link]

  • Title: Metal-free synthesis of substituted pyridines from aldehydes and NH4OAc under air Source: Royal Society of Chemistry URL: [Link]

  • Title: Transition-Metal-Free Synthesis of Substituted Pyridines via Ring Expansion of 2-Allyl-2H-azirines | Organic Letters Source: ACS Publications URL: [Link]

  • Title: Cu-Catalyzed switchable synthesis of functionalized pyridines and pyrroles Source: Chemical Communications (RSC Publishing) URL: [Link]

  • Title: Metal-free synthesis of substituted pyridines from aldehydes and NH4OAc under air Source: RSC Publishing URL: [Link]

  • Title: recent advances in catalytic asymmetric synthesis of chiral pyridine derivatives Source: Bentham Science URL: [Link]

  • Title: Transition-metal-free synthesis of substituted pyridines via ring expansion of 2-allyl-2H-azirines Source: PubMed URL: [Link]

  • Title: Synthesis of Polyfunctional Pyridines via Copper-Catalyzed Oxidative Coupling Reactions Source: Wiley Online Library URL: [Link]

  • Title: Arylation of 2-substituted pyridines via Pd-catalyzed decarboxylative cross-coupling reactions of 2-picolinic acid Source: Chemical Communications (RSC Publishing) URL: [Link]

  • Title: Synthesis of 2-substituted pyridines from pyridine N-oxides Source: Semantic Scholar URL: [Link]

  • Title: An efficient and practical synthesis of functionalized pyridines via recyclable copper-catalyzed three-component tandem cyclization Source: Taylor & Francis URL: [Link]

  • Title: Copper-catalyzed direct C–H arylation of pyridine N-oxides with arylboronic esters: one-pot synthesis of 2-arylpyridines Source: Chemical Communications (RSC Publishing) URL: [Link]

  • Title: Pyridine Nucleus as a Directing Group for Metal-Based C–H Bond Activation Source: IntechOpen URL: [Link]

  • Title: Mechanistic Study of Acetate-Assisted C−H Activation of 2-Substituted Pyridines with [MCl2Cp*]2 (M = Rh, Ir) and [RuCl2(p-cymene)]2 Source: ResearchGate URL: [Link]

  • Title: Multicomponent synthesis of substituted pyridines via a catalytic intermolecular aza-Wittig/Diels–Alder sequence Source: White Rose Research Online URL: [Link]

  • Title: A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines Source: RSC Advances URL: [Link]

  • Title: C–H Activation of Pyridines by Boryl Pincer Complexes: Elucidation of Boryl-Directed C–H Oxidative Addition to Ir and Discovery of Transition Metal-Assisted Reductive Elimination from Boron at Rh Source: National Center for Biotechnology Information URL: [Link]

  • Title: C–H Bond Activation of Silyl-Substituted Pyridines with Bis(Phenolate)Yttrium Catalysts as a Facile Tool towards Hydroxyl-Terminated Michael-Type Polymers Source: MDPI URL: [Link]

  • Title: Pyridine synthesis Source: Organic Chemistry Portal URL: [Link]

  • Title: Recent advances in catalytic synthesis of pyridine derivatives Source: ResearchGate URL: [Link]

  • Title: C2-Selective Silylation of Pyridines by a Rhodium–Aluminum Complex Source: The Royal Society of Chemistry URL: [Link]

  • Title: A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines Source: RSC Publishing URL: [Link]

  • Title: The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations Source: National Center for Biotechnology Information URL: [Link]

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  • Title: A Nickel-Catalyzed Route to Pyridines | Journal of the American Chemical Society Source: ACS Publications URL: [Link]

  • Title: Nickel-catalyzed enantioselective arylation of pyridine Source: Chemical Science (RSC Publishing) URL: [Link]

  • Title: Site-Selective Functionalization of Pyridinium Derivatives via Visible-Light-Driven Photocatalysis with Quinolinone Source: IBS Publications Repository URL: [Link]

  • Title: Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines Source: MDPI URL: [Link]

  • Title: A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines Source: RSC Publishing URL: [Link]

  • Title: Strategies for the synthesis of C2‐functionalized pyridines. Source: ResearchGate URL: [Link]

  • Title: Magnetically recoverable catalysts for the preparation of pyridine derivatives: an overview Source: RSC Publishing URL: [Link]

  • Title: Base-Catalyzed One-Pot Synthesis of 2,3,6-Substituted Pyridines Source: Organic Chemistry Portal URL: [Link]

Sources

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